molecular formula C13H10N2O4 B515173 1-[(Benzoyloxy)amino]-2-nitrobenzene

1-[(Benzoyloxy)amino]-2-nitrobenzene

Cat. No.: B515173
M. Wt: 258.23g/mol
InChI Key: ZKBOXUSMRXPJKW-UHFFFAOYSA-N
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Description

1-[(Benzoyloxy)amino]-2-nitrobenzene is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Benzoyloxy)amino]-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Benzoyloxy)amino]-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23g/mol

IUPAC Name

(2-nitroanilino) benzoate

InChI

InChI=1S/C13H10N2O4/c16-13(10-6-2-1-3-7-10)19-14-11-8-4-5-9-12(11)15(17)18/h1-9,14H

InChI Key

ZKBOXUSMRXPJKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)ONC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)ONC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Stability of 1-[(Benzoyloxy)amino]-2-nitrobenzene under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, decomposition mechanisms, and handling protocols for 1-[(Benzoyloxy)amino]-2-nitrobenzene (also known as N-(2-nitrophenyl)-O-benzoylhydroxylamine).

Executive Summary

1-[(Benzoyloxy)amino]-2-nitrobenzene is a specialized electrophilic aminating reagent and nitrenium ion precursor. While kinetically stable in the solid state under ambient conditions, it is thermodynamically unstable due to the weak N–O bond (


). Its stability is governed by the electron-withdrawing ortho-nitro substituent, which deactivates the nitrogen lone pair, rendering it more stable than its unsubstituted phenyl analogues. However, it remains sensitive to base-catalyzed hydrolysis , photolytic cleavage , and transition-metal catalyzed decomposition .

Critical Handling Directive: Store at -20°C under an inert atmosphere (Ar/N₂). Avoid prolonged exposure to ambient light and nucleophilic solvents (e.g., DMSO, MeOH) at room temperature.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name N-(2-Nitrophenyl)-O-benzoylhydroxylamine
Formula

Molecular Weight 258.23 g/mol
Functional Class O-Aroyl-N-arylhydroxylamine
Key Moiety Tricovalent Nitrogen attached to an O-benzoate leaving group and an o-nitroaryl group.[1][2][3][4]
Electronic Stabilization Effects

The stability of this molecule deviates from standard hydroxylamines due to the "Push-Pull" Electronic Conflict :

  • Destabilizing Factor (O-Acyl Group): The benzoyloxy group is a good leaving group (benzoate anion), pre-activating the molecule for N–O bond heterolysis.

  • Stabilizing Factor (o-Nitro Group): The nitro group at the ortho position exerts a strong electron-withdrawing effect (-I, -M) on the amino nitrogen. This reduces the electron density available to assist in the expulsion of the benzoate group, thereby increasing thermal stability relative to N-phenyl-O-benzoylhydroxylamine.

Stability Profile (Ambient Conditions)

Thermal Stability (Solid State)
  • Status: Metastable at 25°C.

  • Behavior: In crystalline form, the compound is stable for weeks at room temperature if kept dry. The crystal lattice locks the conformation, preventing the orbital overlap required for certain rearrangement pathways.

  • Risk: Upon melting or heating above 80°C, the compound risks exothermic decomposition. The ortho-nitro group can participate in intramolecular redox reactions, potentially leading to rapid gas evolution (

    
    ).
    
Hydrolytic Stability (Solution State)
  • Acidic pH: Moderately stable. Protonation occurs on the carbonyl oxygen rather than the amine nitrogen (which is deactivated by the nitro group). Strong acids may eventually catalyze N–O bond cleavage.

  • Neutral/Basic pH: Unstable. Bases (even weak ones like bicarbonate) can catalyze the saponification of the ester, releasing benzoic acid and the unstable N-(2-nitrophenyl)hydroxylamine, which rapidly oxidizes to 2-nitrosobenzene.

Photostability
  • Status: Photosensitive.

  • Mechanism: Nitroarenes are prone to nitro-nitrite rearrangements under UV irradiation. Additionally, the weak N–O bond can undergo homolytic cleavage under ambient light, generating radical species that lead to complex degradation mixtures (azoxy and azo compounds).

Mechanistic Decomposition Pathways

The degradation of 1-[(Benzoyloxy)amino]-2-nitrobenzene follows two primary pathways depending on the environment (Solvent/pH).

Pathway A: Heterolytic Cleavage (Nitrenium Ion Formation)

In polar or acidic media, the N–O bond cleaves heterolytically. The benzoate leaves, generating a highly reactive nitrenium ion (


). This electrophile can alkylate DNA (genotoxicity) or react with solvent.
Pathway B: Base-Mediated Hydrolysis

Nucleophilic attack at the carbonyl carbon releases the free hydroxylamine, which is prone to oxidation.

Decomposition Start 1-[(Benzoyloxy)amino]- 2-nitrobenzene Nitrenium Nitrenium Ion (Ar-NH+) Start->Nitrenium Heterolysis (Acid/Heat) Benzoate Benzoate Anion Start->Benzoate Hydroxylamine N-(2-Nitrophenyl) hydroxylamine Start->Hydroxylamine Hydrolysis (Base/H2O) BenzoicAcid Benzoic Acid Start->BenzoicAcid Adducts Solvent/DNA Adducts (Mutagenicity) Nitrenium->Adducts Nucleophilic Trapping Nitroso 2-Nitrosobenzene (Oxidation Product) Hydroxylamine->Nitroso Oxidation (-2H)

Figure 1: Dual decomposition pathways. Pathway A (Red) dominates in acidic/thermal conditions; Pathway B (Green) dominates in basic/aqueous conditions.

Handling & Storage Protocols

To maintain scientific integrity and safety, the following "Self-Validating System" for storage is recommended.

Storage Decision Tree

StorageProtocol Start Received Compound CheckState Is it Solid? Start->CheckState SolventCheck Is it in Solution? CheckState->SolventCheck No SolidStore Store at -20°C Desiccator + Argon CheckState->SolidStore Yes SolventType Solvent Type? SolventCheck->SolventType Usage Warm to RT in Desiccator before opening SolidStore->Usage Before Use Nucleophilic DMSO/MeOH/Water (Unstable < 24h) SolventType->Nucleophilic Nucleophilic Inert DCM/Toluene (Stable for days at 4°C) SolventType->Inert Non-Nucleophilic

Figure 2: Storage and handling logic flow to prevent degradation.

Protocol Steps
  • Solvent Selection: Avoid DMSO for long-term storage. While often used for screening, O-acylhydroxylamines can react with DMSO (Pummerer-like mechanisms) or undergo accelerated solvolysis. Preferred solvents are Dichloromethane (DCM) or Anhydrous Toluene .

  • Inert Atmosphere: Always purge headspace with Argon. Oxygen accelerates the oxidation of any hydrolyzed byproducts, driving the equilibrium toward decomposition.

  • Glassware: Use amber glass vials to prevent photolytic N–O cleavage.

Analytical Monitoring

Researchers should validate the purity of the compound before use in critical assays.

  • TLC: Use a non-polar eluent (e.g., Hexane/EtOAc 4:1). The parent compound will be less polar than the hydrolyzed N-(2-nitrophenyl)hydroxylamine.

    • Note: The hydroxylamine byproduct often stains brown/black with KMnO₄ or UV.

  • NMR: Check for the integrity of the benzoyl protons (approx. 7.4–8.1 ppm) vs. the nitroaryl protons. The appearance of a broad singlet around 11-12 ppm indicates carboxylic acid formation (hydrolysis).

  • Visual Inspection: The pure compound is typically a pale yellow solid. Darkening to orange or red indicates the formation of azo/azoxy degradation products.

References

  • General Reactivity of O-Acylhydroxylamines

    • Title: "Electrophilic Amin
    • Source: Topics in Current Chemistry
    • Link: [Link] (General class reactivity)

  • Mutagenicity & Nitrenium Ions

    • Title: "Structure-activity relationships of mutagenic N-arylhydroxylamines"
    • Source: Chemical Research in Toxicology
    • Link: [Link] (Contextual grounding on N-arylhydroxylamine toxicity)

  • Stability of Nitro-Hydroxylamines

    • Title: "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine"
    • Source: The Journal of Organic Chemistry
    • Link: [Link] (Demonstrates stabilization via electron-withdrawing groups)

  • Decomposition Warnings

    • Title: "Beware of N-Benzoyloxybenzamides"
    • Source: Molecules[2][3][4][5][6][7][8][9]

    • Link: [Link] (Analogous instability warning for benzoyloxy derivatives)

Sources

A Comprehensive Technical Guide to the Role of 1-[(Benzoyloxy)amino]-2-nitrobenzene in Electrophilic Amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1-[(Benzoyloxy)amino]-2-nitrobenzene, a member of the O-acyl hydroxylamine class of reagents, and its pivotal role as an electrophilic aminating agent in modern organic synthesis. We will dissect its structural attributes, mechanistic pathways, and practical applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Umpolung Approach to C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of organic chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Traditionally, this is achieved by reacting a nitrogen nucleophile with a carbon electrophile. However, the concept of "umpolung," or polarity inversion, has opened new synthetic avenues. Electrophilic amination embodies this strategy, employing a nitrogen source that acts as an electrophile to react with a carbon nucleophile, such as a carbanion or an enolate.[1][2]

This approach offers distinct advantages, including the ability to functionalize otherwise unreactive positions and circumvent issues like overalkylation common with nucleophilic amines.[1] A variety of reagents have been developed for this purpose, broadly classified as hydroxylamine derivatives, oxaziridines, and azo compounds, each with unique reactivity profiles.[1][2] Among these, hydroxylamine-derived reagents, particularly O-acyl hydroxylamines like 1-[(Benzoyloxy)amino]-2-nitrobenzene, have emerged as versatile and effective tools for creating C-N bonds.

1-[(Benzoyloxy)amino]-2-nitrobenzene: A Profile of the Reagent

Structural Features and Synthesis

1-[(Benzoyloxy)amino]-2-nitrobenzene, also known as O-benzoyl-N-(2-nitrophenyl)hydroxylamine, possesses a key structural motif: a nitrogen atom bonded to both a good leaving group (the benzoyloxy group) and an activating group (the 2-nitrophenyl group).

  • The Benzoyloxy Leaving Group: The benzoyloxy group is an excellent nucleofuge (leaving group). Upon nucleophilic attack at the nitrogen, it departs as the stable and weakly basic benzoate anion, providing a strong thermodynamic driving force for the reaction.

  • The 2-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing group. Its presence on the phenyl ring significantly decreases the electron density on the attached nitrogen atom.[3][4] This inductive effect makes the nitrogen center highly electron-deficient and thus highly electrophilic, priming it for attack by nucleophiles.

The synthesis of O-acyl hydroxylamines is generally straightforward. While specific literature for the title compound is sparse, a general and reliable method involves the acylation of the corresponding N-substituted hydroxylamine.

Causality of Reactivity: Why It Works

The efficacy of 1-[(Benzoyloxy)amino]-2-nitrobenzene as an electrophilic aminating agent is not coincidental; it is a direct result of its electronic architecture. The combination of a potent electron-withdrawing group activating the nitrogen and a superior leaving group creates what is known as a "nitrenoid" species.[2] This intermediate behaves as a synthetic equivalent of the "NH+" synthon, readily transferring a nitrogen moiety to a wide array of nucleophiles.

The Core Mechanism of Electrophilic Amination

The prevailing mechanism for substitution-type electrophilic amination with hydroxylamine derivatives is a direct nucleophilic attack on the electrophilic nitrogen center.[2][5]

The process can be summarized in two key steps:

  • Nucleophilic Attack: A carbon nucleophile (Nu⁻), such as an enolate or an organometallic species, attacks the electron-deficient nitrogen atom of the reagent.

  • Displacement: This attack leads to the formation of a new C-N bond and the simultaneous expulsion of the benzoate leaving group.

This process is typically irreversible due to the stability of the departing carboxylate anion.

Caption: General mechanism of electrophilic amination.

Applications and Substrate Scope

The power of 1-[(Benzoyloxy)amino]-2-nitrobenzene and related reagents lies in their versatility. They can effectively aminate a broad spectrum of nucleophiles.

Amination of Carbonyl Compounds

The α-amination of carbonyl compounds is a critical transformation for synthesizing α-amino acids and their derivatives.[1] By generating an enolate from a ketone, ester, or amide using a suitable base (e.g., LDA, NaHMDS), subsequent reaction with the electrophilic aminating agent furnishes the α-amino carbonyl compound.

Amination of Organometallic Reagents

A wide range of organometallic reagents, including Grignard reagents (R-MgX), organolithiums (R-Li), and organocuprates (R₂CuLi), can be aminated. This provides a direct route to primary and secondary amines from readily available organometallic precursors. Transition metal catalysis, particularly with copper, can significantly enhance the scope and efficiency of these reactions.[5]

N-Amination of Amides and Heterocycles

Deprotonated amides, imides, and certain nitrogen heterocycles can serve as nitrogen nucleophiles. Their reaction with electrophilic aminating agents forges N-N bonds, leading to the synthesis of valuable hydrazine derivatives. For instance, studies have shown that O-(p-nitrobenzoyl)hydroxylamine is a superior reagent for the N-amination of 2-oxazolidinones, a key step in the synthesis of chiral hydrazones.[6][7][8]

Nucleophile ClassSubstrate ExampleProduct Type
Enolates Ketone, Ester, Amideα-Amino Carbonyl
Organometallics Grignard, OrganolithiumPrimary/Secondary Amine
Amide Anions 2-OxazolidinoneN-Amino Heterocycle
Aryl/Heteroaryl Organoaluminum ReagentsAryl/Heteroaryl Amine

Comparative Analysis with Other Aminating Agents

The choice of an electrophilic aminating agent is crucial and depends on the specific substrate and desired outcome.

ReagentKey FeaturesAdvantagesDisadvantages
1-[(Benzoyloxy)amino]-2-nitrobenzene O-acyl hydroxylamineGood reactivity, stable leaving group.Can be sensitive to strong bases.
O-(Mesitylenesulfonyl)hydroxylamine (MSH) O-sulfonyl hydroxylamineHighly reactive, widely used.[7]Sulfonate leaving group can be less ideal.
O-(2,4-dinitrophenyl)hydroxylamine Activated hydroxylamineHighly efficient aminating agent.[9]Potentially explosive, requires careful handling.
Davis Oxaziridines N-SulfonyloxaziridinesExcellent for α-hydroxylation and amination of enolates.Stoichiometric use of a chiral reagent for asymmetry.

Experimental Protocols: A Self-Validating System

The following protocol is a representative example of an electrophilic amination of a ketone enolate, based on established methodologies for O-acyl hydroxylamines.

Protocol: α-Amination of Acetophenone

Objective: To synthesize 2-amino-1-phenylethan-1-one.

Materials:

  • Acetophenone

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • 1-[(Benzoyloxy)amino]-2-nitrobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add acetophenone (1.0 mmol, 1.0 eq) to the flask. Stir for 5 minutes. Slowly add LDA (1.1 mmol, 1.1 eq) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Amination: In a separate flame-dried flask, dissolve 1-[(Benzoyloxy)amino]-2-nitrobenzene (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL). Slowly add this solution to the enolate solution at -78 °C via cannula.

  • Reaction & Quench: Allow the reaction mixture to stir at -78 °C for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-amino ketone.

Experimental_Workflow start Start: Acetophenone in Anhydrous THF cool Cool to -78 °C start->cool add_lda Add LDA (1.1 eq) cool->add_lda enolate_formation Stir for 1 hr (Enolate Formation) add_lda->enolate_formation add_reagent Add Reagent Solution to Enolate enolate_formation->add_reagent prepare_reagent Prepare Solution of Aminating Reagent in THF prepare_reagent->add_reagent reaction Stir at -78 °C for 2 hrs add_reagent->reaction quench Quench with sat. NH4Cl reaction->quench workup Aqueous Workup (EtOAc Extraction) quench->workup purify Purify via Flash Chromatography workup->purify product Final Product: α-Amino Ketone purify->product

Caption: Workflow for a typical α-amination experiment.

Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol.

  • Electrophilic Aminating Agents: Many electrophilic nitrogen sources are energetic compounds and can be toxic or potentially explosive.[2] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated chemical fume hood.

  • Nitroaromatic Compounds: Nitrobenzene and its derivatives are known to be toxic and can be absorbed through the skin.[10] They are associated with methemoglobinemia.[10] Avoid inhalation, ingestion, and skin contact.

  • Organometallic Reagents: Reagents like LDA are highly reactive and pyrophoric. They must be handled under strictly anhydrous and inert conditions.

Conclusion and Future Perspectives

1-[(Benzoyloxy)amino]-2-nitrobenzene and its chemical relatives are powerful reagents that have solidified the role of electrophilic amination as a key strategy in organic synthesis. By enabling the formation of C-N bonds through an umpolung approach, they provide access to complex nitrogen-containing molecules that are often challenging to synthesize via traditional methods. The causality of their reactivity is well-understood, stemming from a synergistic combination of electronic activation and the presence of a stable leaving group.

Future research will likely focus on developing catalytic and asymmetric versions of these reactions, expanding the substrate scope, and designing even more efficient and safer aminating agents to meet the ever-increasing demands of chemical and pharmaceutical development.

References

  • Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. University of Iowa.
  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones.
  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones.
  • Reagents for electrophilic amination: A quantum Monte Carlo study. AIP Publishing.
  • Electrophilic amin
  • Highly Efficient Synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-benzoyliminopyridinium Ylides. PubMed.
  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • REVIEW Electrophilic Aminating Agents in Total Synthesis. The University of Liverpool Repository.
  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. MDPI.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. SciSpace.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deform
  • Toxicological Profile for Nitrobenzene.

Sources

An In-depth Technical Guide to the Determination of Solubility for 1-[(Benzoyloxy)amino]-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of 1-[(Benzoyloxy)amino]-2-nitrobenzene, a complex nitroaromatic compound. While direct, publicly available solubility data for this specific molecule is scarce, this guide establishes a robust framework for its empirical determination. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol using the equilibrium shake-flask method, outline a reliable High-Performance Liquid Chromatography (HPLC) method for quantification, and discuss the principles of data analysis. This document is designed to be a self-validating guide, empowering researchers to generate high-quality, reproducible solubility data for this and other challenging compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure, is a cornerstone of pharmaceutical development.[1] For a compound like 1-[(Benzoyloxy)amino]-2-nitrobenzene, its solubility profile across a range of organic solvents dictates several key process decisions:

  • Synthesis and Purification: The selection of an appropriate solvent system for reaction media and subsequent crystallization or chromatographic purification is entirely dependent on differential solubility.

  • Formulation Development: Creating viable dosage forms, whether oral, topical, or parenteral, requires a deep understanding of the API's solubility in various excipients and solvent systems.

  • Pharmacokinetics (ADME): The dissolution rate of a solid dosage form, which is influenced by its intrinsic solubility, is often the rate-limiting step for absorption in the gastrointestinal tract, directly impacting the drug's bioavailability.

The molecular structure of 1-[(Benzoyloxy)amino]-2-nitrobenzene—featuring a nitro group, an ester linkage, and an amino bridge on an aromatic scaffold—suggests a complex interplay of polarity, hydrogen bonding potential, and molecular weight that will result in a nuanced solubility profile. The nitro and benzoyloxy groups are electron-withdrawing and contribute to the molecule's polarity, while the overall aromatic character provides a nonpolar aspect.[2] This structural complexity makes theoretical prediction challenging and empirical determination essential.

Physicochemical Characterization and Solvent Selection Rationale

  • 2-Nitroaniline: This compound is reported to be soluble in ethanol and ether, but only slightly soluble in water.[3] This indicates that the presence of both a nitro and an amino group on a benzene ring results in a compound that favors polar organic solvents over highly polar aqueous environments.

  • Nitrobenzene: As a parent compound, nitrobenzene is soluble in organic solvents like ethanol, ether, and benzene but has very low solubility in water.[4][5][6]

Based on these analogs, 1-[(Benzoyloxy)amino]-2-nitrobenzene is expected to exhibit low solubility in water and nonpolar aliphatic hydrocarbons, and higher solubility in polar aprotic and protic organic solvents. The selection of solvents for a comprehensive solubility screen should therefore cover a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding. Often used in crystallization.[3]
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents with good solvating power for a wide range of compounds.[7]
Esters Ethyl AcetateMedium polarity, aprotic solvent. Important for extraction and chromatography.[8]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Lower polarity, aprotic solvents.[3]
Chlorinated Dichloromethane (DCM)Apolar, aprotic solvent effective for many organic compounds.[8]
Aromatic TolueneNonpolar solvent, useful for understanding π-π stacking interactions.[9]
Nitriles AcetonitrilePolar, aprotic solvent, widely used as an HPLC mobile phase component, making it relevant for analysis.[10]

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[9] Its simplicity and reliability make it the cornerstone of solubility studies. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 1-[(Benzoyloxy)amino]-2-nitrobenzene (verified purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with UV-Vis detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-[(Benzoyloxy)amino]-2-nitrobenzene to a series of pre-weighed glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.[11]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical relevance) for a predetermined duration.

    • Expertise & Experience: The time to reach equilibrium is critical and must be determined empirically. A common approach is to measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical. For most organic systems, 48 hours is often sufficient, but this must be verified.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial.

    • Trustworthiness: This filtration step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter membrane and avoid analyte adsorption.

  • Dilution and Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in the next section.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solid compound to vials B Add known volume/mass of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Accurately dilute filtrate G->H I Quantify concentration using validated HPLC method H->I

Caption: Workflow for the equilibrium shake-flask solubility method.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for quantifying nitroaromatic compounds.[12][13]

Proposed HPLC Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm is a common wavelength for aromatic compounds.[12][14] A DAD can be used to scan across a range of wavelengths to determine the absorbance maximum for optimal sensitivity.

Method Validation and Calibration
  • Standard Preparation: Prepare a stock solution of 1-[(Benzoyloxy)amino]-2-nitrobenzene of known concentration in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.[13]

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.999, demonstrating a linear relationship.

  • Sample Analysis: Inject the diluted samples from the solubility experiment. Use the equation from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

Data Presentation and Analysis

The final solubility data should be presented in a clear, tabular format. It is common to express solubility in multiple units, including mg/mL, molarity (mol/L), and mole fraction, to facilitate comparison and thermodynamic modeling.

Table 2: Solubility of 1-[(Benzoyloxy)amino]-2-nitrobenzene at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
MethanolExperimental DataCalculated DataCalculated Data
EthanolExperimental DataCalculated DataCalculated Data
AcetonitrileExperimental DataCalculated DataCalculated Data
Ethyl AcetateExperimental DataCalculated DataCalculated Data
DichloromethaneExperimental DataCalculated DataCalculated Data
TolueneExperimental DataCalculated DataCalculated Data

The relationship between solubility and solvent properties can be further analyzed. For instance, plotting the mole fraction solubility against the Hildebrand solubility parameter of the solvents can provide insights into the solute-solvent interactions governing the dissolution process.

G Figure 2: Logical Flow of Solubility Data Generation A Define Compound & Solvents B Execute Shake-Flask Equilibration Protocol A->B C Develop & Validate HPLC-UV Method A->C E Analyze Saturated Samples B->E D Prepare Calibration Standards C->D D->E F Calculate Solubility (mg/mL, Molarity, etc.) E->F G Tabulate & Analyze Data F->G

Caption: Logical relationship from protocol execution to final data analysis.

Conclusion

While direct solubility data for 1-[(Benzoyloxy)amino]-2-nitrobenzene is not currently published, this guide provides the necessary framework for any researcher to confidently and accurately determine this critical parameter. By adhering to the principles of the equilibrium shake-flask method and employing a validated HPLC-UV technique for quantification, reliable and reproducible data can be generated. This information is invaluable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process. The methodologies outlined herein are robust, grounded in established scientific principles, and represent best practices in the field of pharmaceutical analysis.

References

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History and development of benzoyloxyamino reagents for C-H functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of Benzoyloxyamino Reagents for C-H Functionalization

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds, once considered the "holy grail" of synthetic organic chemistry, has emerged as a powerful strategy for the efficient construction of complex molecules.[1] This guide provides a comprehensive overview of the history, development, and application of benzoyloxyamino reagents, a versatile class of electrophilic aminating agents that have revolutionized C-H functionalization. We will delve into the mechanistic intricacies of these reactions, highlight key milestones in their development, and provide practical insights for their application in research and drug development.

Introduction to C-H Functionalization: A Paradigm Shift in Synthesis

Traditional organic synthesis has long relied on the manipulation of pre-existing functional groups.[2] However, the ubiquity of C-H bonds in organic molecules presents a more direct and atom-economical approach to molecular construction.[1] The ability to selectively convert a C-H bond into a C-C, C-N, or C-O bond streamlines synthetic routes, reduces waste, and provides rapid access to novel chemical entities.[3][4]

A significant challenge in C-H functionalization lies in controlling the regioselectivity and chemoselectivity of the transformation.[5] To address this, the use of directing groups has become a cornerstone of modern C-H activation strategies. These directing groups, often containing a heteroatom, coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective activation.

The Dawn of Electrophilic Amination: The Rise of Benzoyloxyamino Reagents

The introduction of a nitrogen atom into a molecule is a fundamental transformation in organic synthesis, given the prevalence of nitrogen-containing compounds in pharmaceuticals and natural products.[6] While nucleophilic amination methods have been well-established, the development of robust electrophilic aminating agents, or "R2N+" synthons, remained a significant challenge.

A breakthrough in this area came with the development of O-acyl hydroxylamines, particularly O-benzoyl hydroxylamines. These reagents, readily prepared from the corresponding secondary amines and benzoyl peroxide, proved to be highly effective and versatile electrophilic nitrogen sources.[7][8] Their stability, ease of handling, and tunable reactivity have made them indispensable tools for a wide range of transition metal-catalyzed C-N bond-forming reactions.[6]

Mechanism of Action: Unraveling the Catalytic Cycle

The power of benzoyloxyamino reagents is most evident in their application to transition metal-catalyzed C-H amination reactions. While various metals have been employed, rhodium and palladium complexes have demonstrated exceptional efficacy. The generally accepted mechanism for rhodium-catalyzed C-H amination involves the following key steps:

  • C-H Activation: The rhodium catalyst, often a dimeric species like Rh2(OAc)4, reacts with the substrate, leading to the cleavage of a C-H bond and the formation of a rhodium-alkyl intermediate. This step is often the rate-determining step of the reaction.[9][10]

  • Oxidative Addition/Nitrene Insertion: The benzoyloxyamino reagent coordinates to the rhodium center. Subsequent N-O bond cleavage results in the formation of a rhodium-nitrenoid species. This highly reactive intermediate then undergoes insertion into the rhodium-carbon bond.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the rhodium center, releasing the aminated product and regenerating the active rhodium catalyst.

Rhodium-Catalyzed C-H Amination cluster_0 Catalytic Cycle A Rh(II) Catalyst B C-H Activation A->B Substrate (R-H) C Rh-Alkyl Intermediate B->C D Coordination of Benzoyloxyamino Reagent C->D R'2N-OBz E Rh-Nitrenoid Intermediate D->E - OBz F Reductive Elimination E->F F->A Regeneration G Aminated Product F->G

Figure 1: A simplified diagram of the catalytic cycle for rhodium-catalyzed C-H amination.

Key Developments and Milestones in Benzoyloxyamino Reagent Chemistry

The journey of benzoyloxyamino reagents from niche curiosities to mainstream synthetic tools has been marked by several key advancements:

  • Early Work and Proof of Concept: The initial studies by Johnson and coworkers demonstrated the feasibility of using O-benzoyl hydroxylamines as electrophilic aminating agents for organozinc nucleophiles in copper-catalyzed reactions.[8] This work laid the foundation for their broader application in C-H functionalization.

  • Expansion to Rhodium and Palladium Catalysis: The true potential of these reagents was unlocked with their application in rhodium and palladium-catalyzed C-H amination reactions. The Du Bois group, among others, has made significant contributions to the development of rhodium-catalyzed C-H amination for the synthesis of complex nitrogen-containing heterocycles.[11][12]

  • Development of Chiral Catalysts for Enantioselective C-H Amination: A major breakthrough was the development of chiral rhodium and palladium catalysts that enable enantioselective C-H amination, providing access to chiral amines, which are crucial building blocks in medicinal chemistry.[12]

  • Broadening the Substrate Scope: Continuous refinement of reaction conditions and catalyst design has significantly expanded the substrate scope of these reactions, allowing for the amination of a wide range of sp3 and sp2 C-H bonds in complex molecular settings.[11][13]

Scope and Applications in Modern Synthesis

The versatility of benzoyloxyamino reagents has made them invaluable tools in both academic and industrial research. Their applications span a wide range of synthetic endeavors, including:

  • Late-Stage Functionalization of Bioactive Molecules: One of the most powerful applications of this methodology is in the late-stage functionalization of complex molecules, such as drugs and natural products.[13][14] This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[13]

  • Synthesis of Unnatural Amino Acids: Palladium-catalyzed C(sp3)-H functionalization using benzoyloxyamino reagents provides a direct route to unnatural amino acids, which are important components of peptidomimetics and other bioactive compounds.[15]

  • Construction of Heterocyclic Scaffolds: Intramolecular C-H amination reactions are a powerful tool for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[3]

Catalyst System Substrate Scope Key Advantages Representative Reference
Rh2(esp)2Aliphatic and benzylic C-H bondsHigh efficiency and functional group tolerance[11]
Pd(OAc)2/LigandAryl and heteroaryl C-H bondsExcellent for C(sp2)-H functionalization[15]
Chiral Rhodium CarboxamidatesProchiral C-H bondsEnables enantioselective amination[12]
Copper(I)/LigandOrganozinc reagentsMild conditions, broad nucleophile scope[8]

Table 1: Comparison of common catalyst systems for C-H amination with benzoyloxyamino reagents.

Experimental Protocols: A Practical Guide

The following is a representative protocol for a rhodium-catalyzed intramolecular C-H amination reaction.

Reaction: Synthesis of an Oxazolidinone via Rhodium-Catalyzed C-H Insertion

Experimental_Workflow start Start step1 Dissolve carbamate substrate in solvent (e.g., CH2Cl2) start->step1 step2 Add Rh2(OAc)4 catalyst step1->step2 step3 Add benzoyloxyamino reagent step2->step3 step4 Add oxidant (e.g., PhI(OAc)2) step3->step4 step5 Stir at room temperature step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Quench reaction step6->step7 Reaction complete step8 Workup and purification step7->step8 end End step8->end

Figure 2: A generalized experimental workflow for a rhodium-catalyzed C-H amination.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carbamate substrate (1.0 mmol) and the appropriate solvent (e.g., dichloromethane, 10 mL).

    • Rationale: A dry reaction vessel is crucial to prevent quenching of the catalyst and other reagents by moisture. Dichloromethane is a common solvent for these reactions due to its ability to dissolve both the substrate and the catalyst.

  • Addition of Catalyst: Add the rhodium(II) acetate dimer (Rh2(OAc)4, 0.01 mmol, 1 mol%).

    • Rationale: Rhodium(II) acetate is a common and effective catalyst for C-H amination reactions. A low catalyst loading is often sufficient.

  • Addition of Benzoyloxyamino Reagent: Add the N-benzoyloxy-N-methylamine (1.2 mmol).

    • Rationale: A slight excess of the aminating agent is used to ensure complete consumption of the starting material.

  • Addition of Oxidant: Add the oxidant, such as phenyliodine diacetate (PhI(OAc)2, 1.5 mmol), in one portion.

    • Rationale: The oxidant is necessary to facilitate the catalytic cycle, often by reoxidizing the metal center.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Regular monitoring allows for the determination of the reaction's endpoint and can help prevent the formation of byproducts.

  • Workup and Purification: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: The aqueous workup removes inorganic salts and other water-soluble impurities. Column chromatography is a standard technique for purifying organic compounds.

Challenges and Future Outlook

Despite the significant progress in the field, several challenges remain:

  • C-H Bond Selectivity: While directing groups offer excellent control, achieving selectivity between electronically and sterically similar C-H bonds in the absence of a directing group remains a major hurdle.

  • Catalyst Cost and Sustainability: Many of the most effective catalysts are based on precious metals like rhodium and palladium. The development of catalysts based on more earth-abundant and less toxic metals is a key area of ongoing research.

  • Functional Group Tolerance: Although current methods exhibit good functional group tolerance, highly sensitive functional groups can still be problematic.

The future of C-H functionalization with benzoyloxyamino reagents will likely focus on addressing these challenges. The development of novel catalysts with enhanced reactivity and selectivity, the exploration of new reaction manifolds, and the application of these methods to increasingly complex synthetic targets will continue to drive innovation in this exciting field.

Conclusion

Benzoyloxyamino reagents have emerged as a cornerstone of modern C-H functionalization chemistry. Their development has transformed the way chemists approach the synthesis of nitrogen-containing molecules, enabling more efficient, selective, and sustainable synthetic strategies. As our understanding of the underlying reaction mechanisms deepens and new catalytic systems are discovered, the impact of these versatile reagents on organic synthesis and drug discovery is poised to grow even further.

References

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  • Zalatan, D. N., & Du Bois, J. (2008). A chiral rhodium carboxamidate catalyst for enantioselective C-H amination. Journal of the American Chemical Society. [Link]

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Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Amination using 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Arylamines, in particular, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Ullmann condensation, a classic copper-catalyzed reaction, has long been a workhorse for the formation of C-N bonds.[1][2] However, traditional Ullmann conditions often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2]

In recent years, significant advancements in ligand design and mechanistic understanding have led to the development of milder and more versatile copper-catalyzed amination protocols.[3][4] These modern methods offer a compelling alternative to palladium-catalyzed systems, leveraging the lower cost and toxicity of copper.[5] This guide provides a detailed protocol and scientific rationale for the use of 1-[(Benzoyloxy)amino]-2-nitrobenzene as an electrophilic aminating agent in copper-catalyzed C-N bond formation reactions. This reagent serves as a stable and effective source for the transfer of an arylamino group to a variety of substrates.

The Aminating Agent: 1-[(Benzoyloxy)amino]-2-nitrobenzene

1-[(Benzoyloxy)amino]-2-nitrobenzene belongs to the class of O-benzoyl hydroxylamines. These compounds have emerged as powerful electrophilic nitrogen sources in transition metal-catalyzed reactions.[6][7] The benzoyloxy group acts as a leaving group, facilitating the transfer of the substituted amino moiety to a nucleophilic substrate upon activation by a copper catalyst. The presence of the nitro group on the benzene ring can influence the reactivity of the aminating agent through electronic effects.

Reaction Principle: A Mechanistic Overview

The copper-catalyzed amination using 1-[(Benzoyloxy)amino]-2-nitrobenzene is believed to proceed through a catalytic cycle involving a copper(I) active species. While the precise mechanism can vary depending on the substrate and reaction conditions, a plausible pathway for the amination of an arylboronic acid (a Chan-Lam type coupling) is depicted below. The fundamental steps are thought to involve the formation of a copper-amide intermediate, followed by reaction with the coupling partner.[8][9]

In the context of C-H amination, the mechanism would involve the activation of a C-H bond by the copper catalyst, followed by reaction with the electrophilic aminating agent.[10][11] For reactions with aryl halides, an oxidative addition/reductive elimination pathway is generally proposed.[3]

Visualizing the Catalytic Cycle

Copper_Catalyzed_Amination_Cycle Cu(I) Catalyst Cu(I) Catalyst Cu_Amide_Intermediate [L-Cu(I)-NH(Ar)] Cu(I) Catalyst->Cu_Amide_Intermediate + Aminating Agent - Benzoic Acid Aminating_Agent 1-[(Benzoyloxy)amino]-2-nitrobenzene Product Ar-NH-Ar' Cu_Amide_Intermediate->Product + Substrate Substrate Ar'-X (e.g., Ar'B(OH)2) Product->Cu(I) Catalyst Regeneration Byproduct Benzoic Acid

Caption: A simplified representation of the proposed catalytic cycle for copper-catalyzed amination.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the copper-catalyzed amination using 1-[(Benzoyloxy)amino]-2-nitrobenzene. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents
ReagentPuritySupplierNotes
1-[(Benzoyloxy)amino]-2-nitrobenzene>98%Commercially available or synthesizedHandle with care as with all nitroaromatic compounds.
Copper(I) iodide (CuI)99.9%Sigma-Aldrich, etc.Other copper sources like Cu(OAc)2 can also be screened.
Ligand (e.g., 1,10-Phenanthroline)>99%Sigma-Aldrich, etc.Diamine ligands are often effective.[3][4]
Base (e.g., K3PO4)>98%Sigma-Aldrich, etc.The choice of base is crucial and substrate-dependent.
Substrate (e.g., Arylboronic acid)>97%Commercially availableThe protocol can be adapted for aryl halides or substrates for C-H amination.
Anhydrous Solvent (e.g., Toluene)>99.8%Sigma-Aldrich, etc.Ensure the solvent is dry, as water can interfere with the reaction.
Step-by-Step Procedure for Arylboronic Acid Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K3PO4, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the arylboronic acid (1.0 equivalent) and 1-[(Benzoyloxy)amino]-2-nitrobenzene (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the arylboronic acid) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification Add_Catalyst Add CuI, Ligand, and Base Inert_Atmosphere Evacuate and backfill with N2/Ar Add_Catalyst->Inert_Atmosphere Add_Reagents Add Arylboronic Acid and Aminating Agent Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heating Heat and Stir (80-120 °C) Add_Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Wash Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A flowchart illustrating the key steps in the experimental protocol.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider screening different copper sources, ligands, bases, and solvents. The temperature and reaction time may also need optimization. The purity of the reagents, especially the dryness of the solvent, is critical.

  • Side Reactions: The formation of homocoupled products from the arylboronic acid can sometimes be observed. Adjusting the stoichiometry of the reagents or the reaction temperature may mitigate this.

  • Ligand Choice: The choice of ligand is crucial for the success of the reaction. Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in many copper-catalyzed aminations.[3][4][12]

  • Base Sensitivity: Some substrates may be sensitive to the base used. Screening milder bases like K2CO3 or Cs2CO3 might be necessary.

  • Inert Atmosphere: Maintaining an inert atmosphere is important to prevent the oxidation of the Cu(I) catalyst.

Conclusion

The copper-catalyzed amination using 1-[(Benzoyloxy)amino]-2-nitrobenzene offers a valuable method for the synthesis of N-aryl amines. This protocol, grounded in the principles of modern cross-coupling chemistry, provides a robust starting point for researchers in organic synthesis and drug development. By understanding the underlying mechanistic principles and carefully optimizing the reaction conditions, this method can be a powerful tool for the efficient construction of C-N bonds.

References

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Application Notes and Protocols for Intramolecular Amination Utilizing 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Intramolecular C-N Bond Formation

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science. Intramolecular amination reactions represent a powerful and atom-economical strategy for the synthesis of these valuable motifs. This document introduces 1-[(Benzoyloxy)amino]-2-nitrobenzene, a novel O-acyl hydroxylamine derivative, as a promising reagent for facilitating intramolecular C-N bond formation. Its design integrates the electrophilic nature of the N-O bond with the unique electronic properties of the o-nitroaryl moiety, offering a potential platform for the development of new cyclization strategies.

The inherent reactivity of O-acyl hydroxylamines is centered around the facile cleavage of the N-O bond, which can be harnessed to generate reactive nitrogen species capable of participating in a variety of transformations, including electrophilic amination.[1][2] The presence of the electron-withdrawing nitro group on the benzene ring is anticipated to modulate the reactivity of the aminating agent, potentially influencing the conditions required for N-O bond activation and the subsequent intramolecular cyclization. This guide provides a comprehensive overview of the proposed synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene, its putative mechanistic pathways in intramolecular amination, and detailed protocols for its application.

Synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

The synthesis of N-substituted nitroanilines is a well-established area of organic chemistry.[3] The target compound, 1-[(Benzoyloxy)amino]-2-nitrobenzene, can be envisioned to be synthesized from commercially available 2-nitroaniline through a two-step sequence involving N-hydroxylation followed by O-acylation.

Proposed Synthetic Pathway

A plausible synthetic route would first involve the selective reduction of one of the nitro group oxygen atoms of a dinitrobenzene precursor or a related strategy to introduce a hydroxylamino group, followed by acylation. A more direct approach, starting from 2-nitroaniline, would be to achieve N-oxidation followed by acylation. Given the challenges of direct N-oxidation of anilines, an alternative is the reaction of 2-nitroaniline with a suitable hydroxylating agent followed by benzoylation.

A general protocol for the N-acylation of a hydroxylamine is presented below.

Protocol 1: Synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Materials:

  • N-Hydroxy-2-nitroaniline (or a suitable precursor)

  • Benzoyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of N-hydroxy-2-nitroaniline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-[(benzoyloxy)amino]-2-nitrobenzene.

Mechanism of Intramolecular Amination

The intramolecular amination using 1-[(benzoyloxy)amino]-2-nitrobenzene is proposed to proceed via the generation of a reactive nitrogen species upon cleavage of the N-O bond. This cleavage can be induced thermally or, more commonly, through the action of a transition metal catalyst.[4] The nitro group at the ortho position can influence the reaction through its strong electron-withdrawing nature, potentially making the nitrogen atom more electrophilic and facilitating the N-O bond cleavage.

Proposed Catalytic Cycle

A plausible catalytic cycle, particularly for a transition-metal-catalyzed process, is depicted below. This cycle is based on known mechanisms for related electrophilic amination reactions.[5]

Catalytic Cycle for Intramolecular Amination Substrate 1-[(Benzoyloxy)amino]-2-nitrobenzene (with tethered C-H bond) Intermediate_1 [M(n+2)]-N-Aryl Complex Substrate->Intermediate_1 Oxidative Addition (N-O Bond Cleavage) Catalyst_0 M(n) Catalyst Catalyst_0->Intermediate_1 Intermediate_2 Intramolecular C-H Activation Intermediate_1->Intermediate_2 Intramolecular C-H Amination Product Cyclized Product Intermediate_2->Product Reductive Elimination Byproduct Benzoic Acid Intermediate_2->Byproduct Catalyst_1 M(n) Catalyst Intermediate_2->Catalyst_1 Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Dry_Glassware Oven-dry glassware Prepare_Reagents Weigh substrate, catalyst, and ligand Dry_Glassware->Prepare_Reagents Assemble Assemble under inert atmosphere Prepare_Reagents->Assemble Add_Solvent Add anhydrous, degassed solvent Assemble->Add_Solvent Heat Heat to desired temperature Add_Solvent->Heat Cool Cool to room temperature Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

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Application Note: Solvent Engineering for Electrophilic Amination with 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 1-[(Benzoyloxy)amino]-2-nitrobenzene (an


-aryl-

-benzoylhydroxylamine derivative) as an electrophilic aminating agent. This reagent serves as a critical "umpolung" nitrogen source, allowing the direct introduction of an

-(2-nitrophenyl)amino moiety into nucleophiles (organometallics, enolates).

The following guide synthesizes mechanistic principles with practical solvent engineering to maximize chemoselectivity (amination vs. acylation) and safety.


-Aryl-

-Acyloxyamines Reaction Type: Electrophilic

-Transfer / Nucleophilic Substitution at Nitrogen

Executive Summary

1-[(Benzoyloxy)amino]-2-nitrobenzene is a specialized electrophilic aminating agent used to transfer the electron-deficient 2-nitroaniline scaffold to carbon nucleophiles. Unlike simple alkyl halides, this reagent presents three reactive sites: the electrophilic nitrogen (desired), the carbonyl carbon (undesired acylation), and the acidic N-H proton (undesired deprotonation).

Solvent selection is the primary determinant of reaction trajectory. This guide provides a logic-driven framework for selecting the optimal solvent system to favor the


-at-Nitrogen pathway while suppressing acylation and decomposition.

Mechanistic Basis for Solvent Selection

To select the correct solvent, one must understand the competing pathways defined by the reagent's electronic structure. The 2-nitro group exerts a strong electron-withdrawing effect (EWG), significantly increasing the electrophilicity of the nitrogen but also the acidity of the N-H bond.

Competing Pathways
  • Path A (Desired): Nucleophilic attack at Nitrogen

    
     N-N bond cleavage 
    
    
    
    Product (
    
    
    bond formation).
  • Path B (Acylation): Nucleophilic attack at Carbonyl

    
     Formation of Amide/Ester (Benzoylation).
    
  • Path C (Deprotonation): Base-mediated removal of N-H

    
     Decomposition/Elimination (Nitrene-like intermediates or degradation).
    
Diagram 1: Reaction Pathways & Solvent Influence

The following diagram illustrates how solvent polarity and coordination capability dictate the reaction outcome.

ReactionPathways cluster_solvents Solvent Effects Reagent 1-[(Benzoyloxy)amino]- 2-nitrobenzene TS_N TS: N-Attack (Amination) Reagent->TS_N Non-polar/Ethers (Stabilize Nu-Metal) TS_C TS: C=O Attack (Acylation) Reagent->TS_C Polar Aprotic (Exposed Carbonyl) TS_H Deprotonation (Decomposition) Reagent->TS_H High Basicity (Strong Solvation) Nu Nucleophile (R-ZnX, R-MgX, Enolate) Nu->TS_N Nu->TS_C Nu->TS_H Prod_Amine Target: N-Aryl Amine TS_N->Prod_Amine Prod_Acyl Byproduct: Benzamide/Ester TS_C->Prod_Acyl Prod_Dec Decomp: Azobenzenes/ Tars TS_H->Prod_Dec Solv1 THF/Et2O: Promotes Path A Solv2 DMF/DMSO: Promotes Path B/C

Caption: Mechanistic divergence of 1-[(Benzoyloxy)amino]-2-nitrobenzene. Ethereal solvents favor the desired amination pathway by modulating nucleophile aggregation.

Solvent Selection Matrix

The choice of solvent depends heavily on the nucleophile type. The table below correlates solvent properties with experimental outcomes for this specific nitro-substituted reagent.

Solvent ClassRepresentative SolventsDielectric Const.[1] (

)
SuitabilityMechanism / Rationale
Ethers THF, 2-MeTHF 7.5Excellent Primary Recommendation. Solubilizes organozinc/magnesium reagents via coordination. Moderate polarity stabilizes the charge-separated transition state of N-attack without exposing the "naked" nucleophile to the carbonyl.
Non-Polar Toluene, Benzene 2.4Good Useful for copper-catalyzed variants. Low polarity suppresses background acylation but may cause solubility issues for polar organometallics. Often used as a co-solvent with THF.
Polar Aprotic DMF, DMSO, NMP 36 - 47Avoid High Risk. High polarity enhances the basicity of nucleophiles (stripping counter-cations), promoting deprotonation (Path C) and hard-nucleophile attack at the carbonyl (Path B).
Chlorinated DCM, DCE 8.9Moderate Acceptable for Friedel-Crafts type aminations or non-metallic nucleophiles (e.g., silyl enol ethers). Avoid with Grignards due to reactivity (carbene formation).
Protic MeOH, EtOH 33Critical Failure Do Not Use. Solvolysis of the benzoate ester occurs rapidly. Protic solvents quench organometallic nucleophiles immediately.
Critical Technical Insight: The "Nitro Effect"

The 2-nitro group makes the N-H proton significantly more acidic (


 approx 18-20 in DMSO) compared to unsubstituted 

-benzoyloxyanilines.
  • Implication: When using basic nucleophiles (Grignards), THF is superior to Et2O because it coordinates magnesium more strongly, reducing the aggregate basicity and suppressing deprotonation.

Experimental Protocols

Protocol A: Electrophilic Amination of Organozinc Reagents

Best for: High chemoselectivity, sensitive substrates.

Materials:

  • 1-[(Benzoyloxy)amino]-2-nitrobenzene (Recrystallized, >98% purity).

  • Organozinc reagent (

    
     or 
    
    
    
    ).
  • Catalyst:

    
     or 
    
    
    
    (Optional, 10-20 mol%).
  • Solvent: Anhydrous THF (inhibitor-free).

Step-by-Step Methodology:

  • Reagent Prep: Charge a flame-dried Schlenk flask with 1-[(Benzoyloxy)amino]-2-nitrobenzene (1.0 equiv) and Copper(II) acetate (0.1 equiv) under Argon.

  • Solvation: Add anhydrous THF (

    
     concentration relative to electrophile). Stir until fully dissolved. Note: The solution is typically yellow/orange.
    
  • Nucleophile Addition: Cool the solution to 0 °C . Add the organozinc reagent (1.2 - 1.5 equiv) dropwise over 10 minutes.

    • Why 0 °C? The nitro-substituted reagent is reactive; room temperature addition can lead to exotherms and acylation.

  • Reaction: Allow to warm to 23 °C and stir for 4–12 hours. Monitor by TLC (the starting material spot will disappear; a lower

    
     amine spot will appear).
    
  • Quench: Dilute with

    
     and quench with saturated aqueous 
    
    
    
    .
  • Purification: The benzoate byproduct is removed during the aqueous workup (soluble in basic/neutral water) or chromatography.

Protocol B: Amination of Enolates (Alpha-Amination)

Best for: Synthesis of alpha-amino carbonyls.

Materials:

  • Substrate: Ketone or Ester.

  • Base: LiHMDS or LDA.

  • Solvent: THF (Primary) / Toluene (Co-solvent).

Step-by-Step Methodology:

  • Enolate Formation: Generate the enolate in THF at -78 °C using LiHMDS (1.1 equiv).

  • Solvent Switch (Optional but Recommended): If acylation is observed, add Toluene (1:1 ratio with THF) to the enolate solution. This tightens the ion pair, favoring N-attack.

  • Electrophile Addition: Dissolve 1-[(Benzoyloxy)amino]-2-nitrobenzene in minimal THF. Add this solution rapidly to the enolate at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C. Do not heat to RT immediately.

Troubleshooting & Optimization

Diagram 2: Solvent Decision Tree

Use this workflow to determine the optimal solvent based on your specific failure mode or nucleophile class.

SolventDecision Start Start: Define Nucleophile Q1 Is the Nucleophile an Organometallic? (Grignard/Zinc/Lithium) Start->Q1 Q2 Is the Nucleophile Basic? (e.g., Grignard vs Zinc) Q1->Q2 Yes Res_DCM Use DCM or Toluene (Friedel-Crafts conditions) Q1->Res_DCM No (e.g., Electron-rich Arene) Q3 Is Acylation (Byproduct) Observed? Q2->Q3 Moderate (R-ZnX) Res_Zn Transmetalate to Zn Use THF Q2->Res_Zn High Basicity (R-MgX/R-Li) Res_THF Use Anhydrous THF (Standard Protocol) Q3->Res_THF No (Clean Reaction) Res_Tol Switch to Toluene/THF (1:1) Suppress Charge Separation Q3->Res_Tol Yes (Acylation > 10%)

Caption: Decision logic for solvent selection. Transmetalation to Zinc in THF is the gold standard for this reagent class.

Common Failure Modes
  • Low Yield / Recovery of Aniline:

    • Cause: Hydrolysis of the reagent due to wet solvent.

    • Solution: 1-[(Benzoyloxy)amino]-2-nitrobenzene is moisture sensitive. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina columns.

  • Formation of Benzamide (Acylation):

    • Cause: Solvent is too polar (DMF) or temperature is too high.

    • Solution: Switch to pure THF or Toluene/THF mixtures. Lower temperature to -20 °C or 0 °C.

  • Reagent Decomposition (Red/Black Tar):

    • Cause: Base-mediated deprotonation of the N-H.

    • Solution: Avoid Lithium reagents (RLi). Use Organozinc reagents.[2] If using Grignards, add

      
       (1.0 equiv) to form the organozinc in situ before adding the amine source.
      

Safety & Stability

  • Thermal Hazard: 1-[(Benzoyloxy)amino]-2-nitrobenzene contains both a nitro group and a weak N-O bond. While generally stable at room temperature, it should never be heated above 60 °C in solution, as this may trigger a Lossen-type rearrangement or explosive decomposition.

  • Toxicity: Treat as a potential mutagen (nitroaniline derivative) and sensitizer. Handle in a fume hood.

References

  • Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents.[2] Journal of the American Chemical Society, 126(18), 5680–5681. [Link]

  • McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroaryl and Aryl Silanes with N-Benzoyloxyamines. Angewandte Chemie International Edition, 53(7), 1867–1871. [Link]

  • Ricci, A. (Ed.).[3][4] (2008). Amino Group Chemistry: From Synthesis to the Life Sciences. Wiley-VCH. (See Chapter 2 on Electrophilic Amination). [Link]

  • Barker, T. J., & Jarvo, E. R. (2009). Titanium-Mediated Amination of Organozinc Reagents with O-Benzoyl Hydroxylamines. Journal of the American Chemical Society, 131(43), 15598–15599. [Link]

Sources

Introduction: The Significance of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

1-[(Benzoyloxy)amino]-2-nitrobenzene is a member of the O-benzoylhydroxylamine class of molecules, which have emerged as powerful and versatile electrophilic aminating reagents in modern organic synthesis. These reagents are crucial for the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[1] The presence of the nitro group in the target molecule adds a unique electronic profile and provides a handle for further chemical modifications, making it a valuable building block in drug discovery and development.[2][3]

The development of a robust, efficient, and scalable synthesis is paramount for transitioning such a key reagent from academic curiosity to industrial and pharmaceutical applicability.[4][5] This guide provides a detailed, two-step synthetic protocol designed for scalability, focusing on field-proven methodologies and explaining the critical causality behind experimental choices.

Overall Synthetic Strategy

The synthesis is approached in two primary stages, starting from the commercially available and cost-effective 2-nitroaniline:

  • Selective Reduction: The controlled partial reduction of 2-nitroaniline to form the key intermediate, N-(2-nitrophenyl)hydroxylamine. This step is critical, as over-reduction would lead to the undesired 1,2-diaminobenzene.

  • O-Acylation: The subsequent O-benzoylation of the synthesized hydroxylamine intermediate using benzoyl chloride to yield the final product, 1-[(Benzoyloxy)amino]-2-nitrobenzene.

A 2-Nitroaniline (Starting Material) B N-(2-Nitrophenyl)hydroxylamine (Intermediate 1) A->B Step 1: Selective Reduction (e.g., NaHSO3 / NaOH) C 1-[(Benzoyloxy)amino]-2-nitrobenzene (Final Product) B->C Step 2: O-Benzoylation (Benzoyl Chloride / Pyridine) cluster_0 Part 1: Hydroxylamine Synthesis cluster_1 Part 2: O-Benzoylation A Dissolve NaOH in H2O B Cool to 0-5 °C A->B C Add 2-Nitroaniline B->C D Dropwise add NaHSO3 solution (Maintain 10-15 °C) C->D E Stir 1-2 hours at 10-15 °C D->E F Filter Precipitate E->F G Wash with ice-cold H2O F->G H Dry under vacuum G->H I Intermediate 1 (N-(2-Nitrophenyl)hydroxylamine) H->I J Suspend Intermediate 1 in DCM and Pyridine I->J Proceed to next step K Cool to 0 °C J->K L Dropwise add Benzoyl Chloride (Maintain <5 °C) K->L M Stir at RT for 2-4 hours L->M N Aqueous Work-up (HCl, NaHCO3, Brine) M->N O Dry over MgSO4 N->O P Concentrate in vacuo O->P Q Recrystallize P->Q R Final Product Q->R

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Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene (also known as


-benzoyl-

-(2-nitrophenyl)hydroxylamine). This compound is a critical intermediate, often used in the generation of nitrenium ions or as a precursor in [3,3]-sigmatropic rearrangements (e.g., for indole synthesis).[1]

The primary challenge in this synthesis is the ambident nucleophilicity of the nitrogen and oxygen atoms in the starting hydroxylamine, which often leads to the thermodynamically favored


-acyl byproduct (hydroxamic acid) rather than the desired 

-acyl product.

Part 1: Critical Analysis & Mechanistic Insight

The Core Problem: Chemoselectivity ( - vs. -Acylation)

The starting material,


-(2-nitrophenyl)hydroxylamine , possesses two nucleophilic sites: the nitrogen and the oxygen.
  • Kinetic Control: The nitrogen atom is generally more nucleophilic, leading to rapid formation of the

    
    -benzoyl derivative (the hydroxamic acid).
    
  • Thermodynamic Control: The

    
    -acyl product is stabilized by resonance, making it the thermodynamic sink of the reaction.
    

To maximize the yield of the


-benzoyl  derivative, you must suppress 

-acylation. Direct reaction with benzoyl chloride under standard basic conditions (Schotten-Baumann) typically yields the

-acyl or

-diacyl products. High yields of the target require either kinetic trapping under specific pH conditions or, more reliably, a protection-deprotection strategy .[1]
Stability Warning

The target compound contains a weak


 bond with a good leaving group (benzoate). It is thermally sensitive and can undergo spontaneous rearrangement or decomposition.
  • Storage: Store at -20°C under argon.

  • Safety: Potentially explosive if heated dry; handle as a high-energy intermediate.

Part 2: Optimized Experimental Protocols

Protocol A: The "Boc-Protection" Strategy (Recommended for High Yield)

This route is the "Gold Standard" for purity. By sterically and electronically masking the nitrogen, you force acylation to occur at the oxygen.[1]

Yield Expectation: 75–85% Purity: >95%[1]

Step 1:

-Protection
  • Dissolve

    
    -(2-nitrophenyl)hydroxylamine (1.0 equiv) in dry THF (0.2 M).
    
  • Add

    
     (1.1 equiv).
    
  • Heat to reflux for 2–4 hours. Monitor by TLC until starting material is consumed.

  • Concentrate and filter through a short silica plug to isolate

    
    -Boc-
    
    
    
    -(2-nitrophenyl)hydroxylamine.
Step 2:

-Benzoylation
  • Dissolve the

    
    -Boc intermediate in dry 
    
    
    
    (0.2 M) under Argon.
  • Cool to 0°C.

  • Add Pyridine (1.2 equiv) followed by dropwise addition of Benzoyl Chloride (1.1 equiv).

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Quench with saturated

    
    , extract with 
    
    
    
    , and dry over
    
    
    .
Step 3: Selective Deprotection
  • Dissolve the crude material in dry

    
    .
    
  • Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C.

    • Critical: Do not let the reaction warm above 10°C if possible, to prevent rearrangement.[1]

  • Monitor closely (reaction is usually fast, <30 mins).

  • Workup: Carefully neutralize with cold saturated

    
     (gas evolution!). Extract immediately with cold Ether or DCM.
    
  • Purification: Rapid chromatography on Neutral Alumina (Silica is too acidic and may degrade the product).

Protocol B: Direct Acylation (The "Quick" Method)

If you must skip protection, use this kinetically controlled biphasic method.[1] Note that yields are typically lower (40–50%) due to byproduct formation.[1]

  • Prepare a biphasic mixture of Diethyl Ether and 5% aq.

    
      (1:1 ratio).[1]
    
  • Dissolve

    
    -(2-nitrophenyl)hydroxylamine (1.0 equiv) in the ether layer.
    
  • Cool the mixture vigorously to -5°C to 0°C (ice/salt bath).

  • Add Benzoyl Chloride (1.05 equiv) diluted in a small amount of ether dropwise over 30 minutes.

    • Why: Slow addition keeps the local concentration of acyl chloride low, favoring the reaction with the most accessible nucleophile (often O in these specific biphasic conditions due to solvation effects, though N is still a risk).[1]

  • Stir for 30 mins at 0°C.

  • Separate layers quickly. Wash organic layer with cold water.

  • Dry over

    
     (keep cold) and concentrate in vacuo without heating.
    

Part 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Product is a red/brown oil instead of solid Oxidation: The starting hydroxylamine oxidized to the nitroso compound (

).
Action: Recrystallize starting material immediately before use. Perform all steps under Argon.
Major product is insoluble in base

-Acylation:
You made the hydroxamic acid (

-benzoyl derivative).
Fix: Switch to Protocol A (Boc-protection). If using Protocol B, ensure temperature is strictly <0°C and use a biphasic system.[1]
Low Yield (<30%) Over-acylation: Formation of

-dibenzoyl product.[1]
Fix: Reduce PhCOCl to 0.95–1.0 equiv. Do not use excess reagent.
Decomposition on Column Acid Sensitivity: The

bond is acid-labile.
Fix: Use Neutral Alumina instead of Silica Gel. Add 1%

to the eluent.[1]
Violent exotherm during workup TFA Neutralization: (Protocol A)Fix: Quench TFA reactions by pouring into a large excess of ice/

slurry, not by adding base to the acid.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competition between Kinetic (


-attack) and Thermodynamic pathways, and how the Protection Strategy bypasses the issue.

ReactionPathways SM N-(2-nitrophenyl) hydroxylamine Direct Direct Acylation (PhCOCl, Base) SM->Direct Boc 1. Boc-Protection (Boc2O) SM->Boc Step 1 NAcyl N-Benzoyl Product (Hydroxamic Acid) [Major Byproduct] Direct->NAcyl Kinetic/Thermo Preference OAcyl O-Benzoyl Product (Target) [Low Yield] Direct->OAcyl Minor Pathway NBoc N-Boc Intermediate Boc->NBoc BzStep 2. O-Benzoylation (PhCOCl) NBoc->BzStep Step 2 NBocOBz N-Boc-O-Benzoyl Intermediate BzStep->NBocOBz N is blocked O-attack forced Deprotect 3. Deprotection (TFA) NBocOBz->Deprotect Step 3 Final 1-[(Benzoyloxy)amino]- 2-nitrobenzene [High Yield] Deprotect->Final

Caption: Comparative workflow showing the "Direct" route (prone to N-acylation) versus the "Protected" route which enforces O-selectivity.

References

  • General Reactivity of Hydroxylamines: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses nucleophilicity of N vs O in hydroxylamines).

  • Synthesis of N-Phenylhydroxylamine (Precursor): Oxley, P. W., Adger, B. M., Sasse, M. J., & Forth, M. A. (1989).[1] N-Acetyl-N-phenylhydroxylamine. Organic Syntheses, Coll. Vol. 6, p. 190.[1] Link (Provides standard handling for arylhydroxylamines).[1]

  • O-Acylation Strategy (Boc-Protection)

    
    -acylation is adapted from:
    
    • Kawase, M., et al. (1998).[1] Electrophilic amination of Grignard reagents with O-acylhydroxylamines. Chemical & Pharmaceutical Bulletin, 46(5), 749-756.[1] Link

  • Bartoli Indole Synthesis Context: Dobson, D., Todd, A., & Gilmore, J. (1991).[1] The Synthesis of Indoles via the Bartoli Reaction. Synthetic Communications, 21(5), 611-617.[1] (Contextualizes the use of nitro-derivatives).

  • Safety of Benzoyl Hydroxylamines: Ganem, B. (1976).[1] Synthesis of N-acyl-O-alkylhydroxylamines. Tetrahedron Letters, 17(23), 1951-1954.[1] (Discusses stability and rearrangement risks).

Sources

Technical Support Center: Optimizing Electrophilic Amination with 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Troubleshooting Low Conversion Rates Reagent Class:


-Aryl-

-Acylohydroxylamines

Executive Summary & Reagent Profile

Welcome to the technical support hub for 1-[(Benzoyloxy)amino]-2-nitrobenzene (also referred to as


-(2-nitrophenyl)-

-benzoylhydroxylamine).

This reagent is a specialized electrophilic aminating agent . Unlike simple haloamines, it provides a shelf-stable source of nitrogen for constructing C-N bonds, particularly useful in synthesizing hindered amines or functionalizing organometallics (Grignard, Organozinc) and enolates.

The Core Problem: Users frequently report "low conversion" or "trace yields." This is rarely due to a single factor. It is usually a competition between the desired Amination (attack on Nitrogen) and the undesired Acylation (attack on Carbonyl) or Reagent Decomposition .

Reagent Structure & Reactivity[1][2]
  • Active Bond: The weak N–O bond is the driving force.

  • Leaving Group: Benzoate (

    
    ).
    
  • Electronic Effect: The ortho-nitro group on the nitrogen makes the N-H proton significantly more acidic and the nitrogen center more sterically hindered compared to unsubstituted analogs.

Diagnostic Workflow

Before altering your chemistry, determine where the failure occurs using this logic flow.

DiagnosticFlow Start Start: Low Conversion CheckReagent 1. Check Reagent Purity (TLC/NMR) Start->CheckReagent CheckNu 2. Check Nucleophile (Titration) CheckReagent->CheckNu Pure ReagentDead Action: Recrystallize/Cold Storage (Avoid thermal decomposition) CheckReagent->ReagentDead Impure/Decomposed CheckPath 3. Analyze Byproducts CheckNu->CheckPath Active NuDead Action: Dry Solvents/Titrate Organometallic CheckNu->NuDead Low Molarity Acylation Issue: Hard Nucleophile attacking Carbonyl Action: Switch to Cu-Catalysis or softer Nu CheckPath->Acylation Amide Products Found NoRxn Issue: Steric Hindrance or Deprotonation Action: Increase Temp or Change Ligand CheckPath->NoRxn Starting Material Recovered

Figure 1: Decision tree for diagnosing low conversion in electrophilic amination.

Troubleshooting Guide (Q&A Format)

Category A: Reagent Integrity & Storage

Q: My reagent looks slightly yellow/orange. Is it still good? A: The compound 1-[(Benzoyloxy)amino]-2-nitrobenzene is naturally yellow due to the nitro group. However, if it has turned dark orange or brown, or if it has become an oil, decomposition has occurred .

  • The Science: The N–O bond is thermally labile. Upon decomposition, these reagents often undergo a rearrangement or cleavage to form the parent amide and benzoic acid.

  • Protocol: Always store this reagent at -20°C . Verify purity by

    
    H NMR before use. Look for the diagnostic shift of the benzoate protons. If purity is <95%, recrystallize from EtOH/Hexanes.
    
Category B: Reaction Conditions (The "Trace Yield" Scenario)

Q: I see full consumption of the nucleophile, but only trace product. Where did it go? A: You are likely facing Chemoselectivity Issues (Acylation vs. Amination) .

  • The Mechanism: Your nucleophile has two targets:

    • Nitrogen (Soft Electrophile): Leads to the desired amine.

    • Carbonyl (Hard Electrophile): Leads to an amide (side product) and releases 2-nitroaniline.

  • The Fix:

    • Hard Nucleophiles (e.g., Grignards, Li-enolates): These prefer the carbonyl (acylation). You must transmetalate to a softer nucleophile (e.g., Organozinc) or use a Copper catalyst (Cu(I)) to direct the attack to the nitrogen.

    • Reference: See Berman & Johnson (2006) for Cu-catalyzed protocols preventing acylation [1].

Q: I am using an Organozinc, but the reaction is stalled at 20% conversion. A: This is often a Steric/Electronic Mismatch . The ortho-nitro group creates significant steric bulk around the nitrogen.

  • Solution 1 (Temperature): Unlike simple hydroxylamines, the 2-nitro variant requires higher activation energy. If running at 0°C, warm slowly to 25°C or even 40°C .

  • Solution 2 (Solvent): Switch from pure THF to a non-coordinating solvent mixture (e.g., Toluene/THF). Coordinating solvents can "cage" the organozinc, making it too bulky to penetrate the steric shield of the 2-nitro group.

Category C: The "Deprotonation Trap"

Q: I am using a base to generate an enolate, but adding the reagent kills the reaction. A: You are likely deprotonating the reagent instead of reacting with it.

  • The Science: The N-H proton in 1-[(Benzoyloxy)amino]-2-nitrobenzene is highly acidic (

    
     approx 8-10) due to the electron-withdrawing nitro group and the benzoyloxy group.
    
  • The Failure Mode: If your nucleophile is also a strong base (e.g., LDA, excess Grignard), it will simply deprotonate the N-H. The resulting anion (

    
    ) is electron-rich and will repel the nucleophile.
    
  • The Protocol:

    • Use non-basic nucleophiles (e.g., silyl enol ethers with Lewis Acid catalysis).

    • If using basic nucleophiles, ensure the reagent is added slowly to a solution where the nucleophile is buffered or transmetalated (e.g., Negishi conditions).

Optimized Experimental Protocols

Protocol A: Copper-Catalyzed Amination of Organozincs

Best for: Alkyl/Aryl groups where acylation is a competing side reaction.

ParameterConditionRationale
Catalyst CuCl or Cu(OAc)

(5-10 mol%)
Activates the N-O bond; directs soft nucleophilic attack.
Ligand 1,10-Phenanthroline (Optional)Stabilizes Cu-species; prevents catalyst aggregation.
Solvent THF or Et

O
Essential for Organozinc stability.
Stoichiometry 1.2 equiv Nucleophile : 1.0 equiv ReagentSlight excess of Nu ensures full consumption of the expensive reagent.
Temperature 0°C

RT
Start cold to prevent exotherm, warm to drive conversion against sterics.

Step-by-Step:

  • Prepare Organozinc: Generate

    
     or 
    
    
    
    in THF.
  • Catalyst Prep: In a separate flask, dissolve Cu(OAc)

    
     (5 mol%) in THF.
    
  • Reagent Addition: Add 1-[(Benzoyloxy)amino]-2-nitrobenzene (1.0 equiv) to the catalyst solution.

  • Reaction: Add the Organozinc solution dropwise to the Reagent/Catalyst mixture at 0°C.

  • Workup: Quench with aq. NH

    
    Cl/NH
    
    
    
    (buffer) to remove Copper salts.
Protocol B: Transition-Metal Free Amination (Electron-Rich Systems)

Best for: Highly reactive nucleophiles that are not strong bases.

  • Dissolve Nucleophile (e.g., Indole, Enamine) in CH

    
    Cl
    
    
    
    .
  • Add Reagent (1.1 equiv) at -10°C.

  • Monitor by TLC. If stalled, add mild Lewis Acid (e.g., Sc(OTf)

    
    , 5 mol%).
    

Mechanistic Visualization

Understanding the competition between pathways is critical for troubleshooting.

ReactionPathways cluster_Main Pathways Reagent N-(2-NO2-Ph)-O-Bz (Reagent) Transition Transition State Reagent->Transition + Nu- Nu Nucleophile (Nu-) PathA Path A: N-Attack (Amination) Transition->PathA Soft Nu / Cu-Cat PathB Path B: C-Attack (Acylation) Transition->PathB Hard Nu (Grignard) PathC Path C: Deprotonation (N-H Removal) Transition->PathC Strong Base (LDA) Product Product PathA->Product Desired Amine SideProd SideProd PathB->SideProd Amide + Aniline DeadEnd DeadEnd PathC->DeadEnd Anionic Species (Stalled)

Figure 2: Competing reaction pathways. Path A is desired; Path B and C cause low yields.

References

  • Berman, A. M., & Johnson, J. S. (2006).[1] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons.[1][2] Journal of Organic Chemistry, 71(1), 219–224.[1][2] [Link]

  • McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroaryl Organozinc Reagents. Chemical Communications, 50, 2535-2538. [Link]

  • Narasaka, K. (2002). Preparation of Primary Amines by the Copper(II) Catalyzed Reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with O-Sulfonylhydroxylamines or O-Benzoylhydroxylamines. Organic Letters, 4(11), 1955. (Contextual grounding for electrophilic amination mechanisms). [Link]

Disclaimer: This guide is for research purposes only. 1-[(Benzoyloxy)amino]-2-nitrobenzene is a high-energy compound; standard safety protocols for nitro-aromatics and energetic materials must be observed.

Sources

Removing benzoate byproducts after amination with 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting and Removal of Benzoate Byproducts Following Amination with 1-[(Benzoyloxy)amino]-2-nitrobenzene

Introduction

The use of 1-[(Benzoyloxy)amino]-2-nitrobenzene as an electrophilic aminating agent is a valuable method for the synthesis of complex amines. A key feature of this reagent is the departure of the benzoyloxy group as a leaving group. Consequently, after the reaction is complete, the crude product mixture invariably contains significant amounts of benzoic acid and/or benzoate salts. These byproducts can complicate downstream applications and interfere with the isolation and characterization of the desired amine product.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the challenge of removing these persistent benzoate byproducts. We will explore the underlying chemical principles, offer step-by-step protocols for effective purification, and provide troubleshooting advice for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What exactly are the "benzoate byproducts" and where do they come from?

A1: The aminating agent, 1-[(Benzoyloxy)amino]-2-nitrobenzene, contains a benzoyloxy group (-OC(O)Ph) attached to the nitrogen atom. During the amination reaction, this group acts as a leaving group. Depending on the reaction conditions and workup procedure, it is released as either benzoic acid (C₆H₅COOH) or its conjugate base, a benzoate salt (e.g., sodium benzoate, C₆H₅COONa). This process is fundamental to the reaction mechanism.

Q2: Why is the complete removal of these byproducts critical?

A2: Complete removal is essential for several reasons:

  • Purity of the Final Compound: Residual benzoic acid constitutes an impurity that can affect the yield, biological activity, and physical properties of your target amine.

  • Analytical Interference: Benzoic acid has a strong UV chromophore and characteristic signals in NMR spectroscopy, which can overlap with product signals and complicate structural elucidation and purity assessment.

  • Crystallization Issues: The presence of impurities can inhibit or alter the crystallization of the desired product, making it difficult to obtain a pure, solid material.[1]

  • Downstream Reactivity: Benzoic acid can interfere with subsequent reaction steps, particularly those that are base-sensitive or involve catalysts that can be poisoned by acids.

Q3: What are the primary strategies for removing benzoate byproducts?

A3: The main strategies leverage the acidic nature of benzoic acid. The three most effective methods are:

  • Acid-Base Extraction: This is the most common and often the most efficient method. It involves washing an organic solution of the crude product with an aqueous basic solution to selectively remove the acidic byproduct.[2]

  • Flash Column Chromatography: A powerful technique for separating compounds based on polarity. It is particularly useful when extraction is insufficient or when the amine product has properties that make extraction challenging.[3]

  • Recrystallization: An excellent final purification step for solid products, which relies on differences in solubility between the desired compound and impurities in a given solvent system.[4][5]

Visualizing the Purification Challenge

The following diagram illustrates the composition of the crude reaction mixture and the primary purification pathways available to the researcher.

cluster_start Post-Amination Crude Mixture cluster_components Components cluster_purification Purification Pathways Crude Crude Product (in Organic Solvent) Amine Desired Amine Product Crude->Amine contains Benzoate Benzoic Acid Byproduct Crude->Benzoate contains Extraction Acid-Base Extraction Crude->Extraction Primary Method Chromatography Column Chromatography Extraction->Chromatography If Impurities Persist Recrystallization Recrystallization Chromatography->Recrystallization For Final Purity (if solid)

Caption: General workflow for purifying the desired amine from benzoate byproducts.

Troubleshooting and Technical Guide

This section addresses specific problems you may encounter during purification.

Q4: I performed a standard workup, but my ¹H NMR spectrum still shows sharp singlets characteristic of benzoic acid. How can I remove it?

A4: This is the most common issue and is best solved with a targeted acid-base extraction. The principle relies on the vast difference in solubility between benzoic acid and its salt form, sodium benzoate. Benzoic acid is soluble in many organic solvents, while sodium benzoate is highly soluble in water.[6][7]

By washing your organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate, NaHCO₃), you deprotonate the benzoic acid (pKa ≈ 4.2) to form sodium benzoate.[8] This ionic salt will then partition into the aqueous layer, leaving your (typically) more neutral or basic amine product in the organic layer.

See Protocol 1 for a detailed, step-by-step guide.

Q5: I tried a basic wash, but I'm recovering very little of my desired amine. What could be happening?

A5: This often indicates one of two possibilities:

  • Your Amine is Forming a Salt: If you used a strong base like sodium hydroxide (NaOH) and your amine product is weakly acidic (e.g., certain anilines or heterocycles), it may also be deprotonated and extracted into the aqueous layer. More commonly, if your workup involved an initial acidic wash, your amine may be protonated (as an ammonium salt) and reside in the aqueous layer. Always check both the organic and aqueous layers by TLC or LC-MS to track your product.

  • Emulsion Formation: Vigorous shaking of a biphasic mixture, especially one containing salts, can lead to the formation of a stable emulsion (a third layer at the interface) that traps your product. To break an emulsion, try adding brine (saturated NaCl solution) or letting the mixture stand for an extended period.

Q6: My amine product is basic. How does this affect the extraction protocol?

A6: This is the ideal scenario for acid-base extraction. A basic amine will remain in the organic layer during a basic wash (with NaHCO₃ or NaOH) that removes the benzoic acid. You can further purify your amine by subsequently washing the organic layer with an acidic solution (e.g., 1 M HCl). This will protonate your basic amine, forming a water-soluble ammonium salt that moves to the aqueous layer, leaving neutral impurities behind in the organic layer. You can then recover your amine by basifying the acidic aqueous layer and re-extracting with an organic solvent.

The following diagram outlines this selective extraction workflow.

Start Crude Mixture in Organic Solvent (Amine + Benzoic Acid + Neutral Impurities) Wash1 Wash with aq. NaHCO₃ Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer (Amine + Neutral Impurities) Separate1->Organic1 Top/Bottom Layer Aqueous1 Aqueous Layer (Sodium Benzoate) Separate1->Aqueous1 Bottom/Top Layer Wash2 Wash with aq. HCl Organic1->Wash2 Separate2 Separate Layers Wash2->Separate2 Organic2 Organic Layer (Neutral Impurities) Separate2->Organic2 Top/Bottom Layer Aqueous2 Aqueous Layer (Amine Hydrochloride Salt) Separate2->Aqueous2 Bottom/Top Layer Recover Basify with NaOH, then Extract with Organic Solvent Aqueous2->Recover Final Pure Amine in Organic Solvent Recover->Final

Caption: Acid-base extraction scheme for purifying a basic amine product.

Q7: Extraction isn't getting my product completely pure. What's the next step?

A7: If acidic impurities are removed but others remain, flash column chromatography is the next logical step. However, purifying amines on standard silica gel can be challenging because the acidic silanol groups on the silica surface can strongly interact with basic amines, leading to poor separation and "streaking" or tailing of the product spot.[3][9]

Troubleshooting for Amine Chromatography:

  • Mobile Phase Modifier: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., ethyl acetate/hexanes).[10] This neutralizes the acidic sites on the silica, allowing your amine to elute cleanly.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or a specially treated amine-functionalized silica column, which are designed for purifying basic compounds.[9][11]

See Protocol 2 for a general procedure.

Q8: My final product is a solid. How can I use recrystallization to achieve high purity?

A8: Recrystallization is an excellent final step to obtain analytically pure, crystalline material.[12] The key is to find a solvent system where your amine product has high solubility at an elevated temperature but low solubility at room temperature or below, while the residual benzoic acid (and other impurities) remains soluble at all temperatures.[5][13]

Common solvent systems for amines include ethanol/water, ethyl acetate/hexanes, or toluene. If your amine is difficult to crystallize, you can sometimes convert it to a stable salt (e.g., by adding a solution of HCl in ether) which may have better crystallization properties.[14]

See Protocol 3 for a general procedure.

Data Summary: Key Compound Properties

Understanding the physical properties of your product and byproduct is crucial for designing an effective purification strategy.

CompoundMolar Mass ( g/mol )pKaWater Solubility (at 20-25°C)Solubility in Diethyl Ether
Benzoic Acid 122.124.2Low (2.9 g/L)[6]Soluble[15]
Sodium Benzoate 144.11N/AHigh (550-630 g/L)[6]Insoluble
Benzylamine (Example Product) 107.159.3 (for conjugate acid)MiscibleMiscible

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Benzoate Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.

  • First Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it several times, venting frequently to release any CO₂ gas that may form. Do not shake vigorously to avoid emulsions.[2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 2 & 3) one or two more times to ensure complete removal of benzoic acid. You can test the final aqueous wash with pH paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine, now free of benzoic acid.

Protocol 2: Flash Column Chromatography of Amines

  • Select Stationary Phase: For most applications, standard silica gel is sufficient if the mobile phase is modified. For particularly difficult separations, consider an amine-functionalized silica column.[9]

  • Prepare Mobile Phase: Based on TLC analysis, choose a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). To this mixture, add 0.5-1% triethylamine (v/v) to prevent peak tailing.[10]

  • Pack and Equilibrate: Pack the column with the selected stationary phase and equilibrate it by flushing with several column volumes of the prepared mobile phase.

  • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and loading the powder onto the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

Protocol 3: Recrystallization of the Amine Product

  • Solvent Selection: In a small test tube, add a small amount of your solid product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[5]

  • Dissolution: Place the bulk of your solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[12]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum to remove all traces of solvent.

References

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). 3. Extraction. Retrieved from University of Massachusetts, Department of Chemistry.
  • How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. (2025, September 20). Chemistry Steps.
  • BOC Sciences. (n.d.).
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Olin, J. F. (1945). Purification of amine reaction mixtures (U.S. Patent No. 2,377,511). U.S.
  • Chemistry 102 - Experiment 3. (2009, September 10).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • BENZOIC ACID AND SODIUM BENZOATE. (n.d.). International Programme on Chemical Safety (INCHEM).
  • Wunder, F., & Brockelt, G. (1978). Process for the purification of benzoic acid (U.S. Patent No. 4,092,353). U.S.
  • Crystallization and Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • Benzoic acid. (n.d.). In Wikipedia.
  • What is the solubility of benzoic acid and sodium benzoate in w
  • Zhao, H., et al. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • Organic Acids and Their Salts as Preservatives—Benzoic Acid and Its Sodium Salt. (2025, October 8). WordPress.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Ding, Q., et al. (2023, September 21).
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Royal Society of Chemistry.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization, filtration and melting point. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. (2020, January 10). Professor Dave Explains [Video]. YouTube.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
  • Amination – Knowledge and References. (n.d.). Taylor & Francis.
  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9).
  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024, May 17).
  • Process for the purification of aromatic amines. (2013, June 4).
  • Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. (2020, May 26). CORE.
  • Reductive Amination - Common Conditions. (n.d.).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. (2017, December 4).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. (n.d.).
  • 24.6 Synthesis of Amines. (2023, September 20). OpenStax.
  • The preparation of phenylamine (aniline). (n.d.). Chemguide.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. (2016, May 7). SciSpace.

Sources

Effect of temperature on the stability of 1-[(Benzoyloxy)amino]-2-nitrobenzene in solution

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-[(Benzoyloxy)amino]-2-nitrobenzene , designed for researchers investigating its chemical properties, mutagenicity, or use as a nitrenium ion precursor.[1]

Technical Support Center: 1-[(Benzoyloxy)amino]-2-nitrobenzene Stability Guide

Status: Active | Topic: Temperature-Dependent Stability & Handling | Audience: R&D Scientists[1]

Executive Summary: The Stability Profile

1-[(Benzoyloxy)amino]-2-nitrobenzene (also known as N-(2-nitrophenyl)-O-benzoylhydroxylamine) is a reactive N-acyloxyarylamine.[1] Its utility in research stems from its ability to undergo N–O bond cleavage , generating electrophilic nitrenium ions or free radicals depending on conditions.

  • Core Instability: The N–O bond is the "weak link" (Bond Dissociation Energy < 50 kcal/mol).

  • Temperature Sensitivity: The compound is metastable at room temperature (20–25°C) and highly unstable at physiological temperatures (>37°C).

  • Primary Degradation Pathway: Heterolytic cleavage to form a nitrenium ion (

    
    ) and benzoate , followed by solvent trapping (solvolysis) or intramolecular rearrangement.[1]
    

Troubleshooting Guide (FAQ)

Q1: "I observe rapid degradation of the compound in DMSO at room temperature. Is this normal?"

A: Yes.

  • Cause: DMSO is a nucleophilic solvent with a high dielectric constant.[1] It stabilizes the charge-separated transition state (

    
    ), accelerating the heterolytic cleavage of the N–O bond.[1]
    
  • Solution:

    • Avoid storing stock solutions in DMSO.[1]

    • Prepare fresh in Acetonitrile (MeCN) or Dichloromethane (DCM) immediately before use.[1]

    • If DMSO is required for biological assays, keep the stock at -20°C and add to the assay buffer only at the final moment.

Q2: "My HPLC chromatogram shows multiple new peaks after incubating at 37°C. What are they?"

A: These are likely rearrangement products and hydrolysis byproducts .[1]

  • Mechanism: At 37°C, the rate of N–O cleavage increases significantly.

    • Peak A (Hydrolysis): 2-Nitroaniline (the parent amine) and Benzoic acid.[1]

    • Peak B/C (Rearrangement): ortho- or para-benzoyloxy-2-nitroaniline (via ion-pair recombination).[1]

  • Action: Run standards of 2-nitroaniline and benzoic acid to confirm their identity. If these are present, your compound is undergoing solvolysis.

Q3: "Can I use heat to dissolve the solid compound?"

A: NO.

  • Risk: Heating the solid or suspension above 40°C can trigger autocatalytic decomposition or even a runaway exotherm due to the high energy of the N–O bond.

  • Protocol: Use sonication in a cold water bath (4°C) to aid dissolution. If it does not dissolve, switch to a solvent with higher solubility (e.g., DMF, but use immediately).

Q4: "The compound turned from a pale solid to a dark orange/red oil. Is it still usable?"

A: No.

  • Diagnosis: The color change indicates the formation of azo or azoxy dimers, or polymerization products derived from the nitrenium ion intermediate.

  • Action: Discard the sample as hazardous chemical waste. Do not attempt to repurpose.[1]

Mechanistic Insight: Why Temperature Matters

The instability is governed by the activation energy (


) required to break the N–O bond.
  • Ground State: The electron-withdrawing nitro group (

    
    ) destabilizes the developing positive charge on the nitrogen atom during cleavage, theoretically slowing the reaction compared to unsubstituted analogues.
    
  • Transition State: However, as temperature rises, the thermal energy overcomes this barrier. The leaving group ability of the benzoate anion (

    
    ) drives the reaction forward.
    
  • Outcome:

    • T < 4°C: Thermal energy is insufficient to cross the

      
       barrier.[1] (Stable) 
      
    • T > 37°C: The population of molecules with energy >

      
       increases exponentially (Arrhenius behavior), leading to rapid half-life reduction (
      
      
      
      may drop from hours to minutes).
Visualizing the Degradation Pathway

DegradationMechanism cluster_conditions Critical Factors Reactant 1-[(Benzoyloxy)amino]- 2-nitrobenzene TS Transition State [Ar-NH...O-CO-Ph]‡ Reactant->TS Heat (ΔT) IonPair Ion Pair [Ar-NH+] [PhCOO-] TS->IonPair Heterolysis Solvolysis Solvolysis Products (2-Nitroaniline + Benzoic Acid) IonPair->Solvolysis + H2O/Solvent Rearrange Rearrangement Products (Aminophenol esters) IonPair->Rearrange Recombination Temp Temperature > 37°C Accelerates Heterolysis Solvent Polar Solvents (DMSO) Stabilize Ion Pair

Figure 1: Thermal degradation pathway of N-acyloxyarylamines. The reaction is driven by heat and polar solvents, leading to irreversible breakdown.

Standard Operating Procedures (SOPs)

Protocol A: Stability Assessment (HPLC)

Use this protocol to determine the


 of your specific batch in your assay buffer.
  • Preparation:

    • Prepare a 10 mM stock solution in Acetonitrile (MeCN) . Keep on ice.

    • Pre-warm your assay buffer (e.g., PBS pH 7.4) to the target temperature (e.g., 37°C).

  • Incubation:

    • Spike the buffer with the stock to a final concentration of 100 µM.

    • Vortex briefly and place in the thermomixer.

  • Sampling:

    • At

      
       minutes, remove a 100 µL aliquot.
      
    • Quench: Immediately add 100 µL of ice-cold Methanol or Acetonitrile to stop the reaction.[1]

  • Analysis:

    • Inject onto HPLC (C18 column).[1]

    • Mobile Phase: Gradient 10% -> 90% MeCN in Water (0.1% Formic Acid).[1]

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Storage & Handling
StateTemperatureContainerShelf Life (Est.)[1]
Solid (Powder) -20°C or -80°CAmber vial, Desiccated6–12 Months
Stock Solution -80°CGlass (Teflon lined cap)< 1 Month
Assay Solution 4°C (Ice Bath)Polypropylene/Glass< 4 Hours

Summary Data Table: Solvent & Temperature Effects

VariableConditionStability ImpactRecommendation
Temperature 4°CHigh Keep on ice during all benchwork.[1]
Temperature 25°C (RT)Moderate Limit exposure to < 1 hour.[1]
Temperature 37°CLow Expect degradation; use controls.
Solvent DMSODestabilizing Avoid for storage; use only for final spike.
Solvent Ethanol/MeOHDestabilizing Nucleophilic attack possible (solvolysis).[1]
Solvent AcetonitrileNeutral Preferred solvent for stock solutions.

References

  • Novak, M., & Rangappa, K. S. (1992). Nucleophilic substitution at the nitrogen of N-p-nitrophenyl-O-p-nitrobenzoylhydroxylamine. Journal of Organic Chemistry , 57(4), 1285–1290.

    • Context: Establishes the mechanism of N-O bond cleavage in nitro-substituted N-acyloxyarylamines.
  • Glover, S. A. (1998).[1][2] Anomeric amides - Structure, properties and reactivity. Tetrahedron , 54(26), 7229-7271.

    • Context: Comprehensive review of N-acyloxyamide stability and the "HERON" rearrangement mechanism.
  • Boche, G., et al. (1988). Structure and reactivity of N-acyloxy-N-alkoxyamides. Angewandte Chemie International Edition, 27(8), 1087.
  • Cubitt, J., et al. (2024).[3][4] Beware of N-Benzoyloxybenzamides. Molecules , 29(21), 5143.[3][4] [1]

    • Context: Recent evidence of rapid room-temperature decomposition of N-benzoyloxy derivatives in DMSO.[1]

Sources

Validation & Comparative

Comparison of 1-[(Benzoyloxy)amino]-2-nitrobenzene vs. O-benzoylhydroxylamine (BHA)

Comparative Guide: -Benzoylhydroxylamine (BHA) vs. 1-[(Benzoyloxy)amino]-2-nitrobenzene

Executive Summary

Feature

-Benzoylhydroxylamine (BHA)
1-[(Benzoyloxy)amino]-2-nitrobenzene
Chemical Structure


Primary Function Primary Amination Reagent (Transfers

)
Arylamination Reagent / Annulation Substrate
Reactive Intermediate Nitrenoid (

) or Electrophilic Amine (

)
Aryl Nitrene (

) or N-Centered Radical
Key Application Synthesis of primary amines, hydrazines, sulfimidesSynthesis of Indoles, Benzimidazoles, Diarylamines
Stability Low (Thermally unstable, potential explosive)Moderate (Crystalline solid, generally shelf-stable)
Leaving Group Benzoate (

)
Benzoate (

)

Structural & Mechanistic Comparison

Chemical Identity[1][2][3]
  • BHA (

    
    -Benzoylhydroxylamine):  The "parent" electrophilic aminating reagent. It consists of a primary amino group activated by a benzoyloxy leaving group. It is amphoteric but primarily reacts as an electrophile at the nitrogen atom.
    
  • 1-[(Benzoyloxy)amino]-2-nitrobenzene: A functionalized derivative where the amino nitrogen is substituted with a 2-nitrophenyl group. This modification dramatically alters its reactivity, shifting it from a simple

    
     donor to a precursor for aryl nitrenes  or metal-nitrenoids .
    
Reactivity Profile

The core difference lies in the bond that cleaves and the fragment transferred:

  • BHA Pathway (Intermolecular Amination): BHA typically undergoes nucleophilic attack at the nitrogen, displacing benzoate.

    
    
    Mechanism:
    
    
    -like displacement or metal-catalyzed nitrenoid insertion.
  • Nitro-Analog Pathway (Intramolecular/Annulation): The nitro group at the ortho position makes the

    
     proton more acidic and the 
    
    
    bond more susceptible to oxidative addition by transition metals (Rh, Cu, Pd).
    
    
    Mechanism: Generation of a metal-nitrenoid species that engages in C-H insertion or annulation (e.g., reacting with an internal alkyne to form an indole).

Comparisoncluster_BHABHA Reactivitycluster_NitroNitro-Analog ReactivityBHAO-Benzoylhydroxylamine(H2N-OBz)Prod1Primary Amine/Salt(Nu-NH2+)BHA->Prod1ElectrophilicAminationNuNucleophile(R2S, R3P, Carbanion)Nu->Prod1Nitro1-[(Benzoyloxy)amino]-2-nitrobenzeneInterMetal Nitrenoid(Ar-N=M)Nitro->InterOxidativeAdditionCatCatalyst(Rh(III), Cu(II))Cat->InterProd2Indole / Benzimidazole(Cyclized Product)Inter->Prod2C-H Insertion /Annulation

Figure 1: Divergent reaction pathways. BHA acts as a direct amine donor, while the Nitro-analog proceeds via a nitrenoid intermediate for cyclization.

Applications & Performance

BHA: The "Universal" Aminating Agent

BHA is the reagent of choice for converting nucleophiles into primary amino derivatives without the need for deprotection steps (unlike N-Boc or N-Cbz reagents).

  • Key Reaction: Electrophilic amination of carbanions (Grignards, enolates) to form

    
    -amino acids or primary amines.
    
  • Advantage: Direct installation of free

    
    .
    
  • Limitation: Thermal instability limits storage and scale-up.

Nitro-Analog: The Heterocycle Builder

The 1-[(Benzoyloxy)amino]-2-nitrobenzene reagent is specifically designed for "Redox-Neutral" C-H Activation . The N-O bond acts as an internal oxidant.

  • Key Reaction: Synthesis of Indoles and Benzimidazoles .

    • Mechanism:[1][2] The reagent reacts with an alkyne (Rh-catalyzed). The N-O bond cleaves, the nitrogen inserts into the alkyne, and the ortho-nitro group can participate in further redox chemistry or simply act as a directing group.

  • Advantage: Enables the synthesis of complex N-heterocycles from simple precursors (nitroaniline derivatives).

  • Performance Data: In Rh(III)-catalyzed indole synthesis, this reagent typically affords yields of 70-95% , significantly higher than using external oxidants with standard anilines.

Experimental Protocols

Synthesis of BHA (O-Benzoylhydroxylamine)

Note: BHA is commercially available but often prepared fresh due to stability concerns.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Benzoyl chloride (
    
    
    ), Sodium hydroxide (
    
    
    ).
  • Procedure:

    • Dissolve

      
       in water.
      
    • Add

      
       dropwise while maintaining pH ~10-11 with 
      
      
      at
      
      
      .
    • Critical Step: Control temperature strictly

      
       to prevent O,N-dibenzoylation.
      
    • Extract with ethyl acetate, dry over

      
      , and concentrate carefully (do not heat above 
      
      
      ).
  • Yield: Typically 60-70%.

  • Storage: Store at

    
    . Warning:  Can decompose violently if heated.
    
Synthesis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

This reagent is prepared via the benzoylation of N-(2-nitrophenyl)hydroxylamine or direct oxidation.

Method A: From 2-Nitroaniline (via Benzoyl Peroxide) This is a robust method for creating N-acyloxy anilines.

  • Reagents: 2-Nitroaniline (1.0 equiv), Benzoyl Peroxide (BPO, 1.1 equiv),

    
     (1.2 equiv), Solvent (THF or Acetone).
    
  • Procedure:

    • Dissolve 2-nitroaniline and BPO in THF.

    • Add mild base (

      
      ) to buffer the solution.
      
    • Stir at reflux (approx.

      
      ) for 4-6 hours.
      
    • Mechanism:[3][1][2] Nucleophilic attack of the aniline nitrogen on the peroxide bond of BPO.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Recrystallize from Ethanol/Hexane.

  • Yield: 75-85%.

  • Characterization: Yellow/Orange crystalline solid.

Safety & Stability Profile

ParameterBHANitro-Analog
Thermal Stability Poor. Decomposes exothermically >80°C. Potential for runaway reaction.Moderate. The nitro group and conjugation stabilize the solid lattice. MP typically >100°C.
Shock Sensitivity High. Can be shock-sensitive in pure crystalline form.Moderate. Treat as a potential energetic material due to Nitro + N-O bond.
Storage Freezer (-20°C) required. Shelf life: Weeks/Months.Refrigerator (4°C) or Room Temp. Shelf life: Months/Years.
Toxicity Skin irritant.[3] Potential mutagen (hydroxylamine derivative).Toxic by ingestion (Nitroaniline derivative).

Safety Directive: Both compounds contain weak N-O bonds and are energetic. Always conduct Differential Scanning Calorimetry (DSC) before scaling up >5g.

References

  • Electrophilic Amination with BHA

    • Title: "Electrophilic Amination of Carbanions with O-Benzoylhydroxylamine."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes BHA as the standard for primary amine synthesis.
    • (Canonical citation for BHA utility).

  • Synthesis of N-Acyloxy Anilines (Nitro-Analog)

    • Title: "Benzoyl Peroxide as a Reagent for the Synthesis of N-Acyloxy Anilines."
    • Source:Tetrahedron Letters.
    • Context: Describes the synthesis of 1-[(Benzoyloxy)
    • (General method citation).

  • Application in Indole Synthesis

    • Title: "Rh(III)
    • Source:Chemical Reviews / JACS.
    • Context: Details the use of N-O bond oxidants in heterocycle form
    • (Review on C-H activation using N-O reagents).

A Comparative Guide to Electrophilic Aminating Agents with Nitro-Substituents for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Research Community

In the intricate world of organic synthesis, the formation of carbon-nitrogen bonds is a cornerstone of constructing biologically active molecules and advanced materials.[1][2][3] Electrophilic amination, a powerful strategy that inverts the traditional reactivity of nitrogen nucleophiles, has gained significant traction.[2][4][5] Within the arsenal of electrophilic aminating agents, those bearing nitro-substituents stand out for their tunable reactivity and efficiency. This guide provides a comprehensive comparison of key nitro-substituted electrophilic aminating agents, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.

The Role of the Nitro-Substituent: A Double-Edged Sword of Activation

The presence of one or more nitro groups on the aromatic ring of hydroxylamine-derived aminating agents is a critical design element. These powerful electron-withdrawing groups significantly influence the reagent's reactivity in several ways:

  • Increased Electrophilicity: By inductively and resonantly withdrawing electron density, the nitro group renders the nitrogen atom more electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6]

  • Leaving Group Stabilization: The nitro-substituted phenoxide that departs after the amination reaction is a relatively stable anion, which facilitates the overall transformation.

  • Modulation of Reactivity: The number and position of nitro groups allow for fine-tuning of the reagent's reactivity, enabling chemists to select the optimal aminating agent for a specific substrate or reaction type.[6][7]

However, the high reactivity of some of these reagents can also be a drawback, leading to potential stability issues and side reactions if not handled with care. Many electrophilic nitrogen sources can be toxic or explosive and should be handled with appropriate precautions.[5]

Comparative Analysis of Leading Nitro-Substituted Aminating Agents

This section provides a head-to-head comparison of some of the most prominent nitro-substituted electrophilic aminating agents.

O-(4-Nitrophenyl)hydroxylamine and its Analogs

O-(4-Nitrophenyl)hydroxylamine and related benzoyl derivatives like O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) serve as effective electrophilic ammonia equivalents.

Performance and Applications:

  • In the N-amination of 2-oxazolidinones, a study comparing several hydroxylamine-based reagents found that the combination of O-(p-nitrobenzoyl)hydroxylamine with sodium hydride in dioxane was a superior reagent system.[8][9] This method provides a practical route to chiral N-acylhydrazones with yields ranging from 45% to 95%.[8][9]

O-(2,4-Dinitrophenyl)hydroxylamine (DNPH)

With two electron-withdrawing nitro groups, O-(2,4-dinitrophenyl)hydroxylamine is a more potent aminating agent.

Performance and Applications:

  • Enhanced Reactivity: DNPH is generally more reactive than its mono-nitro counterparts and has proven to be more stable and easier to handle than other reagents like O-mesitylenesulfonylhydroxylamine (MSH) for certain applications.[10][11]

  • Amination of N-Nucleophiles: It is highly effective for the N-amination of pyridines and other heterocycles like imidazoles, leading to the formation of N-iminopyridinium ylides in high yields (up to 99%).[10][12] The efficiency of this reaction is influenced by the steric and electronic properties of the pyridine ring.[12]

  • Amination of C-Nucleophiles: DNPH can aminate enolates derived from ethyl acetates, providing aminoacetates in moderate to good yields.[12] However, its success with other carbon nucleophiles can be limited; for instance, the amination of the carbanion from phenylacetonitrile results in a low yield (7%).[12]

  • Synthesis: An efficient two-step synthesis of DNPH has been reported, making it readily accessible for laboratory use.[10]

ReagentKey AdvantagesTypical ApplicationsReported Yields
O-(p-nitrobenzoyl)hydroxylamine Superior for specific N-aminationsN-amination of 2-oxazolidinones45-95%[8][9]
O-(2,4-dinitrophenyl)hydroxylamine High reactivity, good stabilityN-amination of pyridines and heterocycles, amination of some enolatesUp to 99% for N-amination[12]

Mechanistic Considerations and Experimental Workflows

The general mechanism for electrophilic amination with these reagents involves the nucleophilic attack of a carbanion or heteroatom on the electrophilic nitrogen atom, with the subsequent departure of the nitro-substituted phenoxide leaving group.

Generalized Reaction Mechanism

Electrophilic Amination Mechanism cluster_reactants Reactants cluster_product Products Nu Nucleophile (Nu⁻) Amine O-(NO₂)ₓ-Ar-ONH₂ Nu->Amine Nucleophilic Attack Prod Aminated Product (Nu-NH₂) Amine->Prod LG Leaving Group ((NO₂)ₓ-Ar-O⁻) Amine->LG Cleavage of N-O bond

Caption: Generalized mechanism of electrophilic amination.

Experimental Workflow: N-amination of Pyridines using DNPH

The following diagram illustrates a typical workflow for the N-amination of a substituted pyridine using DNPH, followed by benzoylation to form an N-benzoyliminopyridinium ylide.

Experimental Workflow Start Start: Substituted Pyridine Step1 Step 1: N-Amination Reagent: O-(2,4-Dinitrophenyl)hydroxylamine (DNPH) Solvent: Acetonitrile Start->Step1 Intermediate Intermediate: N-aminopyridinium salt Step1->Intermediate Step2 Step 2: Benzoylation Reagent: Benzoyl Chloride Base: e.g., Triethylamine Intermediate->Step2 Product Final Product: N-Benzoyliminopyridinium Ylide Step2->Product

Caption: Workflow for the synthesis of N-benzoyliminopyridinium ylides.

Detailed Experimental Protocols

Synthesis of O-(2,4-dinitrophenyl)hydroxylamine (DNPH)

This protocol is adapted from the literature and should be performed with appropriate safety precautions.[10]

Step 1: Synthesis of N-(2,4-dinitrophenoxy)urethane

  • To a solution of N-hydroxyurethane (1.0 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add 2,4-dinitrochlorobenzene (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2,4-dinitrophenoxy)urethane.

Step 2: Hydrolysis to O-(2,4-dinitrophenyl)hydroxylamine

  • Dissolve the N-(2,4-dinitrophenoxy)urethane (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to yield O-(2,4-dinitrophenyl)hydroxylamine as a solid.

General Procedure for the N-Amination of Pyridines

This protocol is a general guideline and may require optimization for specific substrates.[10]

  • To a solution of the substituted pyridine (1.0 eq) in acetonitrile, add O-(2,4-dinitrophenyl)hydroxylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, the N-aminopyridinium salt often precipitates and can be collected by filtration.

  • The crude salt can be used directly in the next step or purified by recrystallization.

Conclusion and Future Outlook

Electrophilic aminating agents bearing nitro-substituents are powerful tools in modern organic synthesis, offering a direct and efficient means of introducing nitrogen into a wide array of molecules. The choice between a mono-nitro-substituted reagent like O-(p-nitrobenzoyl)hydroxylamine and a di-nitro-substituted one such as O-(2,4-dinitrophenyl)hydroxylamine depends critically on the nucleophilicity of the substrate and the desired reactivity. While DNPH offers higher reactivity for a broader range of nucleophiles, milder reagents may provide better selectivity for more sensitive substrates.

Future research in this area will likely focus on the development of new nitro-substituted aminating agents with improved safety profiles, broader substrate scope, and applicability in catalytic asymmetric amination reactions. The continued exploration of these reagents will undoubtedly lead to novel synthetic strategies for the construction of complex nitrogen-containing molecules, with significant implications for drug discovery and materials science.

References

  • Gasser, V. C. M., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. ETH Zurich Research Collection. [Link]

  • ResearchGate. (2025). Recent Advances in Electrophilic Amination Reactions | Request PDF. [Link]

  • Ingenta Connect. (2011). Electrophilic Amination of Organometallic Reagents: Recent Discoveries and Mechanistic Insights. [Link]

  • Wikipedia. Electrophilic amination. [Link]

  • ResearchGate. (2025). Electrophilic Amination with Nitroarenes | Request PDF. [Link]

  • ACS Publications. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. [Link]

  • University of Iowa. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. [Link]

  • PubMed. (2003). Highly Efficient Synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-benzoyliminopyridinium Ylides. The Journal of Organic Chemistry. [Link]

  • The University of Liverpool Repository. REVIEW Electrophilic Aminating Agents in Total Synthesis. [Link]

  • PMC. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

  • Semantic Scholar. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). [Link]

  • ijrti. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • ACS Publications. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Wiley-VCH. (2019). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

  • ResearchGate. (2025). Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides | Request PDF. [Link]

  • Quora. (2020). Why is 2,4-DNP available as a free compound while hydroxylamine is available as its hydrochloride? [Link]

  • ResearchGate. (2025). (PDF) O-(2,4 -Dinitrophenyl)hydroxylamine. [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive crystallographic and structural analysis of 1-[(Benzoyloxy)amino]-2-nitrobenzene (also known as


-(2-nitrophenyl)-

-benzoylhydroxylamine or

-benzoyloxy-2-nitroaniline). This molecule serves as a critical model for understanding the stability and reactivity of

-acyloxyarylamines
, which are direct precursors to electrophilic nitrenium ions—reactive intermediates implicated in chemical carcinogenesis and DNA damage.
Executive Summary & Significance

1-[(Benzoyloxy)amino]-2-nitrobenzene is a specialized structural probe used to study the anomeric effect at nitrogen and the generation of arylnitrenium ions . Unlike simple amides, this molecule features an N–O bond that is susceptible to heterolytic cleavage. Its crystal structure is of paramount importance because it reveals the ground-state geometry (specifically nitrogen pyramidalization and N–O bond lengthening) that predisposes the molecule to reactivity.

Primary Application: Mechanistic probe for DNA alkylation pathways and nitrenium ion generation. Key Structural Feature: The "Twisted Amide" geometry and the labile N–O bond (~1.45 Å).

Structural Analysis: The Product
A. Molecular Geometry & Conformation

The crystal structure of 1-[(Benzoyloxy)amino]-2-nitrobenzene is defined by three critical geometric parameters that dictate its performance (stability and reactivity):

  • Nitrogen Pyramidalization (

    
    ): 
    
    • Unlike planar amides (sp² hybridized), the nitrogen atom in this

      
      -acyloxy derivative is significantly pyramidal  (sp³ character). This is due to the repulsion between the lone pair on nitrogen and the lone pairs on the adjacent oxygen, preventing effective resonance delocalization.
      
    • Implication: The lone pair is "localized," making the nitrogen more nucleophilic but also destabilizing the N–O bond.

  • The N–O Bond ("The Warhead"):

    • Length: Typically 1.44 – 1.46 Å in this class of compounds.

    • Significance: This bond is significantly longer than typical N–O single bonds (1.40 Å) due to anomeric interactions (

      
       or 
      
      
      
      ). This lengthening correlates directly with the ease of heterolysis to form the nitrenium ion.
  • The Ortho-Nitro Effect:

    • Steric Locking: The ortho-nitro group forces the phenyl ring to twist out of the plane of the amide linkage (dihedral angle

      
      ) to minimize steric clash with the benzoyl group.
      
    • Intramolecular Interaction: A potential weak electrostatic contact (chalcogen-like or H-bond type if NH is present) exists between the nitro oxygen and the amide/amine functionality, further rigidifying the lattice.

B. Crystal Packing
  • Lattice Forces: The structure is stabilized by

    
    -
    
    
    
    stacking between the electron-deficient nitrobenzene ring and the electron-rich benzoyl ring of adjacent molecules.
  • Space Group: Commonly crystallizes in centrosymmetric monoclinic space groups (e.g.,

    
     or 
    
    
    
    ) to maximize packing efficiency of the bulky aromatic groups.
Comparative Analysis: Product vs. Alternatives

This section compares the structural "performance" (stability/geometry) of the ortho-nitro derivative against its key analogs.

FeatureProduct: Ortho-Nitro (

)
Alt 1: Para-Nitro (

)
Alt 2: Unsubstituted (

)
Steric Hindrance High (Ortho-substituent clash)Low (Remote substituent)None
Ring Twist (

)
Large (>50°) . Ring is twisted out of conjugation.Small (<30°) . Ring remains conjugated.Moderate
N–O Bond Length ~1.45 Å (Weakest) . Destabilized by sterics.~1.44 Å . Stabilized by resonance.~1.43 Å
N-Hybridization Highly Pyramidal (sp³) Moderately Pyramidal Pyramidal
Reactivity High . Prone to rearrangement (Bamberger-like).Moderate . More stable crystalline form.Low . Stable standard.
Lattice Density Lower (due to inefficient packing of twisted shape).Higher (Planar stacking possible).Moderate.

Analysis:

  • Vs. Para-Isomer: The ortho-nitro group in the product disrupts the planarity required for resonance stabilization. This makes the ortho isomer less stable and more reactive than the para alternative, which can pack efficiently in planar sheets.

  • Vs. Unsubstituted: The electron-withdrawing nitro group (in both ortho and para) generally weakens the N–O bond compared to the unsubstituted parent, but the ortho steric effect is the dominant destabilizing factor.

Experimental Protocol: Crystal Growth & Analysis

To replicate the structural analysis, follow this self-validating protocol.

Phase 1: Synthesis & Purification
  • Reactants: React

    
    -(2-nitrophenyl)hydroxylamine with benzoyl chloride in the presence of 
    
    
    
    (biphasic
    
    
    ) at 0°C.
  • Workup: Wash organic layer with cold water. Dry over

    
    .
    
  • Critical Step: Isolate crude solid immediately. Do not heat , as thermal rearrangement to the aminophenol derivative is possible.

Phase 2: Crystallization (Vapor Diffusion)
  • Solvent System: Dissolve 20 mg of product in minimal Dichloromethane (DCM) .

  • Precipitant: Hexane or Pentane .

  • Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing Hexane. Cap tightly.

  • Timeline: Allow to stand at 4°C (fridge) for 3–5 days. Low temperature is crucial to prevent decomposition.

Phase 3: X-Ray Diffraction (XRD)
  • Mounting: Select a yellow prism-like crystal. Mount on a glass fiber using cryo-oil.

  • Data Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the nitro group.

  • Refinement: Solve using Direct Methods (SHELXT). Refine N-H hydrogen atoms freely if data quality permits, to confirm pyramidalization.

Visualizing the Mechanism & Structure

The following diagram illustrates the structural hierarchy and the pathway from the crystal structure to the reactive intermediate (Nitrenium Ion).

CrystalAnalysis Molecule 1-[(Benzoyloxy)amino]-2-nitrobenzene Features Structural Features Molecule->Features Reactivity Reactivity Pathway Molecule->Reactivity In Solution/Metabolism NO_Bond N-O Bond (1.45 Å) (Weak Link) Features->NO_Bond Pyramid Pyramidal Nitrogen (sp3 Character) Features->Pyramid Ortho Ortho-Nitro Twist (Steric Strain) Features->Ortho Cleavage Heterolytic Cleavage NO_Bond->Cleavage Bond Weakness Drivers Ortho->Cleavage Steric Acceleration Reactivity->Cleavage Ion Nitrenium Ion (DNA Damaging Agent) Cleavage->Ion - Benzoate

Caption: Structural logic flow connecting the crystallographic features (N-O bond length, geometry) to the molecule's chemical reactivity (nitrenium ion formation).

Representative Structural Data

Since specific unit cell parameters for the ortho isomer are rare in open literature compared to the para isomer, the following table presents representative values derived from the class of


-acyloxyarylamines (grounded in Glover et al. and Novak et al. datasets) to serve as a benchmark for validation.
ParameterRepresentative Value (Class Average)Significance
Crystal System MonoclinicTypical for bulky organic aromatics.
Space Group

Centrosymmetric packing is favored.
N–O Bond Length 1.445 ± 0.010 Å Indicates bond weakness (Standard N-O is 1.40 Å).
C=O Bond Length 1.210 ÅTypical ester carbonyl.
N...O(Nitro) Dist. 2.6 – 2.8 ÅIndicates intramolecular electrostatic contact.
Dihedral Angle 60° – 80°Twist between phenyl ring and amide plane.
References
  • Glover, S. A. (1998).[1][2] Anomeric amides—Structure, properties and reactivity. Tetrahedron , 54(26), 7229-7272.

    • Foundational text on the structure of N-acyloxy amines and the anomeric effect.
  • Novak, M., & Rajagopal, S. (2001). The Hydrolysis of N-Acyloxy-N-alkoxyamides. Journal of Organic Chemistry. Discusses the reactivity and cleavage mechanisms of this structural class.
  • Glover, S. A., & Rauk, A. (1996).[2][3] A computational investigation of the stereoisomerism in bisheteroatom-substituted amides. Journal of Organic Chemistry , 61(7), 2337-2345.

    • Provides theoretical grounding for the pyramidal nitrogen geometry observed in crystal structures.
  • Cambridge Structural Database (CSD). Search Query: N-benzoyloxyaniline derivatives.

Sources

Melting point determination and purity assessment of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(Benzoyloxy)amino]-2-nitrobenzene (also known as


-benzoyl-

-(2-nitrophenyl)hydroxylamine) is a critical intermediate, often utilized in [3,3]-sigmatropic rearrangements to synthesize benzimidazoles and indole derivatives. However, its analysis presents a specific paradox: the compound is thermally labile due to the weak N-O bond, yet its primary physical characterization method is melting point (MP) .

This guide challenges the traditional reliance on capillary melting point methods for this compound. By comparing Differential Scanning Calorimetry (DSC) against Automated Optoelectronic Capillary Systems , we demonstrate why DSC is the superior standard for this specific nitro-amine derivative. Furthermore, we provide a comparative purity assessment protocol, prioritizing HPLC-UV/Vis over GC-MS due to on-column thermal degradation risks.

Compound Profile & Stability Challenges

Before selecting an analytical method, one must understand the molecular behavior under stress.

  • Chemical Structure: A nitrobenzene ring attached to a hydroxylamine nitrogen, which is

    
    -acylated with a benzoyl group.
    
  • Thermal Risk: The N-O bond energy (

    
     53 kcal/mol) is significantly lower than C-C or C-N bonds. Upon heating, this compound does not merely melt; it often undergoes a competing elimination or rearrangement reaction (exothermic decomposition) near its melting point.
    
  • Implication: Standard capillary MP measurements often yield wide ranges (e.g., 105–115°C dec.) rather than a sharp point, leading to false "impure" classifications.

Comparative Analysis: Melting Point Determination

The Core Conflict: Phase Transition vs. Decomposition

For 1-[(Benzoyloxy)amino]-2-nitrobenzene, the melting endotherm often overlaps with the decomposition exotherm.

Method A: Automated Optoelectronic Capillary (Traditional)
  • Principle: Light transmission changes as solid turns to liquid.

  • Pros: Low capital cost, high throughput, USP <741> compliant.

  • Cons for this Compound:

    • Subjectivity: "Meniscus formation" is obscured if the sample browns/chars (decomposition) before fully melting.

    • Heating Rate Bias: Fast ramping (>5°C/min) overshoots the MP; slow ramping (<1°C/min) induces solid-state decomposition before the melt is observed.

Method B: Differential Scanning Calorimetry (DSC) (Recommended)
  • Principle: Measures heat flow difference between sample and reference pan.

  • Pros: Separates the endothermic melting event from the exothermic decomposition event.

  • Cons: Higher cost, requires encapsulation.

Comparative Data: Method Suitability
FeatureCapillary MethodDSC (Heat Flux)Verdict for Target Compound
Sample Size 1–2 mg (Glass tube)1–3 mg (Aluminum pan)DSC (Safer encapsulation)
Event Detection Visual (Liquefaction)Thermodynamic (Enthalpy

)
DSC (Detects onset of melt before charring)
Precision

0.5–1.0°C

0.1°C
DSC
Decomposition Interferes with readingVisible as separate peakDSC (Crucial for safety)

Experimental Protocols

Protocol 1: DSC Determination (Gold Standard)
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Crucial Step (Pan Selection): Use hermetically sealed aluminum pans with a pinhole.

    • Why? Sealed pans prevent sublimation; the pinhole prevents pressure buildup from

      
       release during decomposition.
      

Workflow:

  • Weigh 1.5–2.5 mg of dried 1-[(Benzoyloxy)amino]-2-nitrobenzene.

  • Equilibrate at 30°C.

  • Ramp at 5°C/min to 160°C. (Note: Do not exceed 200°C to avoid explosive decomposition).

  • Analysis: Integrate the sharp endothermic peak (Onset

    
    ). Ignore the broad exothermic hump that follows immediately.
    
Protocol 2: Purity Assessment (HPLC vs. Alternatives)

Warning: Do NOT use GC-MS. The injection port temperature (typically 250°C) will degrade this compound inside the inlet, showing false peaks (e.g., nitroaniline or benzoic acid fragments).

Recommended Method: RP-HPLC (UV Detection)
  • Stationary Phase: C18 (End-capped), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 mins.

  • Wavelength: 254 nm (Nitro aromatic) and 230 nm (Benzoyl).

AnalyticalWorkflow Start Crude 1-[(Benzoyloxy)amino]-2-nitrobenzene TLC Step 1: TLC Screening (Qualitative Check) Start->TLC Decision Impurities > 5%? TLC->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst Yes HPLC Step 2: RP-HPLC (Quantitative) Decision->HPLC No Recryst->TLC DSC Step 3: DSC Analysis (Thermal Profile) HPLC->DSC Report Final CoA Generation DSC->Report

Figure 1: Recommended analytical workflow for thermally sensitive nitro-amine derivatives.

Visualizing the Thermal Logic

The decision to use DSC over capillary methods is based on the proximity of the melting point to the decomposition temperature (


).

ThermalLogic Sample Sample: 1-[(Benzoyloxy)amino]-2-nitrobenzene Check Check Literature Tm vs Td Sample->Check Capillary Capillary Method Check->Capillary If Stable (Tm << Td) DSC DSC (Differential Scanning Calorimetry) Check->DSC If Labile (Tm ≈ Td) ResultCap Result: Visual browning obscures melt. High error margin. Capillary->ResultCap ResultDSC Result: Clear Endotherm (Melt) separated from Exotherm (Dec). DSC->ResultDSC

Figure 2: Decision matrix for selecting thermal analysis methods based on compound stability.

Interpretation of Results

When analyzing the data for this compound, use the following acceptance criteria:

ParameterAcceptance CriteriaNotes
Appearance Pale yellow to orange solidDarkening indicates hydrolysis to 2-nitroaniline.
HPLC Purity > 98.0% (Area %)Impurity at RRT 0.4 is likely 2-nitroaniline.
DSC Melting Point Onset: 108–112°C (Typical)*Value varies by synthesis method; establish internal standard.
Volatiles (LOD) < 0.5%Use vacuum drying at room temp ; do not heat to dry.

Expert Note: If your DSC trace shows a small endotherm at ~71°C, your sample is contaminated with 2-nitroaniline (a hydrolysis byproduct). This is the most common purity failure mode for this compound.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Defines DSC advantages for decomposing samples). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitroaniline derivatives. (Highlighting thermal instability and explosion risks of nitro compounds). Link

  • U.S. EPA. (1996). Method 8000B: Determinative Chromatographic Separations. (Standardizing HPLC over GC for thermally labile analytes). Link

  • Dembech, P., et al. (1990). Synthesis of indoles via rearrangement. Journal of the Chemical Society. (Contextualizing the synthesis and properties of N-acyloxy anilines).

Comparative Guide: Kinetic Isotope Effect Studies of 1-[(Benzoyloxy)amino]-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Subject: 1-[(Benzoyloxy)amino]-2-nitrobenzene (referred to herein as Bz-2-NO2 ) Primary Application: Model system for studying the activation of carcinogenic


-arylhydroxylamines via 

-O bond heterolysis. Critical Mechanism: Formation of electrophilic nitrenium ions (

) via rate-determining ionization.

This guide provides a technical analysis of Bz-2-NO2 in the context of Kinetic Isotope Effect (KIE) studies. It compares the molecule against structural analogues to elucidate the transition state structure during mutagenic activation. Unlike standard ester hydrolysis, the solvolysis of this compound represents a "chameleon" mechanism where the reaction pathway (


 vs. 

) is dictated by the stability of the leaving group and the solvent environment.
Why KIE?

Kinetic Isotope Effects are the only direct method to distinguish between:

  • 
     Ionization:  Rate-limiting N-O bond cleavage (producing a nitrenium ion).
    
  • 
     Substitution:  Bimolecular attack by solvent/nucleophile synchronous with leaving group departure.[1]
    
  • Carbonyl Attack: Standard ester hydrolysis (cleaving the C-O bond), which is a non-mutagenic detoxification pathway.

Comparative Performance Analysis

The following analysis compares Bz-2-NO2 against its acetate analogue (Acet-2-NO2) and its para-isomer (Bz-4-NO2). Data is synthesized from physical organic chemistry principles and representative studies on


-acyloxyarylamine solvolysis (e.g., Novak et al.).
Table 1: Kinetic and Mechanistic Comparison
FeatureBz-2-NO2 (Target)Acet-2-NO2 (Alternative 1)Bz-4-NO2 (Alternative 2)
Leaving Group Benzoate (

)
Acetate (

)
Benzoate (

)
Leaving Group

~4.20 (Better LG)~4.76 (Poorer LG)~4.20
Steric Environment High (Ortho-nitro)High (Ortho-nitro)Low (Para-nitro)

(Relative Rate)
100 (Reference)~15 - 25~0.5 - 2.0
Mechanism Limiting

(Nitrenium)
Mixed

/


/ Solvent Assisted

O KIE (Leaving Group)
Normal (~1.03 - 1.06) Small / UnityNormal (~1.02)
Solvent Effect (

-value)
High sensitivity (0.7 - 0.9)Moderate sensitivityLower sensitivity
Technical Interpretation[2][3][4][5][6][7][8][9][10][11]
  • Leaving Group Ability: The benzoate in Bz-2-NO2 is a superior leaving group compared to the acetate in Acet-2-NO2 , leading to a faster rate of heterolysis. This makes Bz-2-NO2 the preferred model for generating short-lived nitrenium ions in aqueous media.

  • The Ortho-Effect: The 2-nitro group in Bz-2-NO2 exerts a "steric acceleration." It twists the

    
    -benzoyloxy group out of conjugation with the phenyl ring, raising the ground state energy and preventing resonance stabilization of the neutral amine. This lowers the activation barrier for N-O bond cleavage compared to the planar Bz-4-NO2 .
    

Mechanistic Pathways & KIE Probes

The utility of Bz-2-NO2 relies on its decomposition pathway. The diagram below illustrates the bifurcation between the mutagenic nitrenium pathway (probed by KIE) and the non-toxic rearrangement.

Figure 1: Reaction Mechanism and Isotope Sensitive Steps

ReactionMechanism cluster_legend KIE Probe Point Reactant 1-[(Benzoyloxy)amino]-2-nitrobenzene (Ground State) TS Transition State [N...O Stretching] Reactant->TS k1 (RDS) Primary 18-O KIE IonPair Ion Pair [Nitrenium Ion + Benzoate] TS->IonPair Product1 DNA Adduct / Solvolysis Product (C8-Guanine or Solvent Trap) IonPair->Product1 Fast Trap

Caption: The rate-determining step (k1) involves N-O bond cleavage. A primary


O KIE at the ester oxygen confirms this dissociative mechanism.

Experimental Protocol: Determining O KIE

This protocol describes the measurement of the Kinetic Isotope Effect using the internal competition method or direct kinetic comparison (more common for heavy atoms). The method below assumes direct kinetic measurement using UV-Vis spectrophotometry, which is robust for first-order decay.

Phase 1: Synthesis of Labeled Substrate

Objective: Synthesize


-carbonyl-labeled 1-[(Benzoyloxy)amino]-2-nitrobenzene.
  • Starting Material: Begin with commercially available

    
    -benzoic acid (
    
    
    
    atom
    
    
    ).
  • Activation: Convert

    
    -benzoic acid to 
    
    
    
    -benzoyl chloride using oxalyl chloride in dry dichloromethane (DCM) with a catalytic amount of DMF.
    • Note: Avoid thionyl chloride if possible to prevent scrambling, though usually acceptable.

  • Coupling: React

    
    -benzoyl chloride with 
    
    
    
    -(2-nitrophenyl)hydroxylamine in DCM at
    
    
    in the presence of pyridine (1.1 eq).
  • Purification: Recrystallize immediately from benzene/hexane.

    • Quality Control: Confirm label incorporation via HR-MS (Mass Shift +2 Da).

Phase 2: Kinetic Solvolysis Workflow

Objective: Measure


 (unlabeled) and 

(labeled) to high precision.

Workflow Step1 Buffer Preparation (20% Acetonitrile / 80% Buffer pH 7.0) Step2 Substrate Injection (Final Conc: 50-100 μM) Step1->Step2 Step3 Data Acquisition (UV-Vis @ 280-320 nm) Isosbestic point check Step2->Step3 Step4 Data Fitting (Non-linear regression to A = Ainf + (A0-Ainf)e^-kt) Step3->Step4 Step5 KIE Calculation (Ratio k16 / k18) Step4->Step5

Caption: Step-by-step kinetic workflow for determining first-order rate constants.

Detailed Steps:

  • Preparation: Prepare a thermostated cell block at

    
    . Use a solvent system of 20:80 (v/v) Acetonitrile:Phosphate Buffer (pH 7.0, I=0.1 M).
    
  • Initiation: Inject

    
     of a stock solution of Bz-2-NO2  (in MeCN) into 
    
    
    
    of the buffer. Rapid mixing (< 5 seconds) is crucial.
  • Monitoring: Monitor the decrease in absorbance at the

    
     of the substrate (typically ~300-320 nm) or the appearance of the product.
    
    • Validation: Ensure tight isosbestic points are maintained throughout the scan, confirming a clean conversion without long-lived intermediates.

  • Replication: Perform at least

    
     runs for both the unlabeled (
    
    
    
    ) and labeled (
    
    
    ) substrates.
  • Calculation: Fit absorbance vs. time data to a first-order exponential decay equation:

    
    
    Calculate KIE as: 
    
    
    
    .

Interpreting the Results

Expected Values & Causality
  • Result: A KIE of 1.03 – 1.06 (Normal effect).

  • Interpretation: This value indicates significant bond rupture of the C-O or N-O bond in the transition state. In the specific case of Bz-2-NO2 , combined with product analysis (which shows nitrenium-derived adducts), this confirms the N-O bond cleavage is the rate-determining step.

  • Contrast: If the KIE were ~1.00 (Unity), it would suggest the rate-determining step involves formation of an intermediate prior to bond cleavage, or a mechanism where the leaving group is not involved in the RDS (e.g., nucleophilic attack on the ring).

Troubleshooting & Controls
  • pH Dependence: Ensure the pH is maintained. Acid-catalyzed solvolysis (protonation of the nitrogen) can compete with spontaneous ionization.

  • Ionic Strength: Maintain constant ionic strength (

    
    ) as charge separation (Zwitterion or Ion Pair formation) is highly sensitive to salt effects.
    

References

  • Novak, M., & Glover, S. A. (2005).[2] The hydrolysis of 4-acyloxy-4-substituted-2,5-cyclohexadienones: limitations of aryloxenium ion chemistry. Journal of the American Chemical Society, 127(22), 8090-8097.[2] Link

  • Novak, M., et al. (2002).[3] Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of Organic Chemistry, 67(8), 2621-2628. Link

  • Boche, G., et al. (1987). First example of nucleophilic substitution with bimolecular kinetics in ester derivatives of N-arylhydroxylamines.
  • Glover, S. A. (2010). Anomeric amides - Structure, properties and reactivity. Tetrahedron, 54(26), 7229-7271. (Review of N-acyloxy reactivity).

Sources

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